Technical Documentation Center

(R)-2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (R)-2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride
  • CAS: 1391592-93-0

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Physicochemical Profiling and Methodologies of (R)-2-Amino-2-(o-tolyl)ethan-1-ol Hydrochloride

Executive Summary In the realm of asymmetric synthesis and drug development, chiral 1,2-amino alcohols serve as indispensable building blocks and chiral auxiliaries. (R)-2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride repres...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of asymmetric synthesis and drug development, chiral 1,2-amino alcohols serve as indispensable building blocks and chiral auxiliaries. (R)-2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride represents a highly specialized, sterically demanding variant of the classic phenylglycinol motif. The strategic placement of a methyl group at the ortho position of the phenyl ring restricts bond rotation, providing a rigid conformational environment. This whitepaper details the physicochemical properties, mechanistic advantages, and validated experimental workflows for utilizing this compound in advanced chemical research.

Structural and Physicochemical Architecture

Understanding the physical properties of this compound is critical for optimizing reaction conditions and downstream processing. The compound is commercially supplied as a hydrochloride salt to ensure long-term stability. Free aliphatic amino alcohols are highly susceptible to oxidative degradation and readily react with atmospheric CO₂ to form carbamates; the HCl salt completely mitigates these degradation pathways[1].

Quantitative Physicochemical Profile

The following table summarizes the core physicochemical data for both the hydrochloride salt and its corresponding free base[2][3].

PropertyValueSource / Condition
Compound Name (R)-2-Amino-2-(o-tolyl)ethan-1-ol hydrochlorideIUPAC Nomenclature
CAS Number (Salt) 1391592-93-0Commercial Standard[2]
CAS Number (Free Base) 1213011-29-0Commercial Standard
Molecular Formula C₉H₁₄ClNOSalt Form[2]
Molar Mass 187.67 g/mol Calculated[4]
Topological Polar Surface Area 46.25 Ų (Free Base)Calculated (Ertl et al.)[3]
H-Bond Donors / Acceptors 2 / 2Structural Analysis[3]
Predicted pKa (Amine) ~9.2 - 9.5Conjugate acid, 25°C

Mechanistic Insights: The Ortho-Methyl Effect

As a Senior Application Scientist, it is crucial to understand why this specific derivative is chosen over standard (R)-phenylglycinol. The causality lies in steric gating.

When (R)-2-Amino-2-(o-tolyl)ethan-1-ol is coordinated to a transition metal (such as Ruthenium or Iridium) as a bidentate ligand, the ortho-methyl group acts as a steric wall. This bulk forces the coordinated metal complex into a highly rigid, locked conformation. During catalytic cycles—such as Asymmetric Transfer Hydrogenation (ATH)—incoming prochiral ketones are forced to approach the metal-hydride center from a single, highly specific trajectory. This steric repulsion drastically minimizes the activation energy of the favored transition state while maximizing the energy of the disfavored state, thereby yielding higher enantiomeric excesses (ee) than its unsubstituted counterparts.

Experimental Workflows & Protocols

To utilize the compound as a chiral ligand, the hydrochloride salt must first be converted to its free base form. Below is a self-validating protocol designed for maximum yield and purity.

Protocol 1: Free-Basing and Isolation Workflow

Extraction S1 Salt Form (CAS: 1391592-93-0) S2 Dissolve in DI Water S1->S2 S3 Adjust pH to 11 (1M NaOH) S2->S3 S4 Extract with Dichloromethane S3->S4 Phase Separation S5 Dry over Anhydrous Na2SO4 S4->S5 Organic Layer S6 Concentrate (Rotary Evaporator) S5->S6 S7 Free Base (CAS: 1213011-29-0) S6->S7

Fig 1. Step-by-step liquid-liquid extraction workflow for isolating the free base from the HCl salt.

Step-by-Step Methodology:

  • Dissolution: Suspend 1.0 g of (R)-2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride in 15 mL of deionized water.

  • Alkalinization (Critical Step): Slowly add 1M NaOH dropwise while stirring until the aqueous phase reaches pH 10.5–11.0.

    • Causality: The pKa of the primary amine is ~9.2. Using a weaker base like NaHCO₃ (pH ~8.3) will leave a significant portion of the compound protonated, ruining extraction yields. Pushing the pH to 11 ensures >99% deprotonation.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 15 mL).

    • Causality: Amino alcohols form strong hydrogen bonds with water. DCM is highly effective at disrupting these networks compared to non-polar solvents like hexanes or diethyl ether.

  • Validation Check (Self-Validating System): Spot the combined organic phase on a silica TLC plate. Elute with 9:1 DCM:MeOH containing 1% NH₄OH. Stain the plate with Ninhydrin solution and heat. The appearance of a deep purple spot confirms the successful extraction of the primary amine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure free base as a crystalline solid.

Protocol 2: Application in Asymmetric Transfer Hydrogenation (ATH)

Once isolated, the free base acts as a potent bidentate ligand.

CatalyticCycle A Ru(II) Precatalyst B 16e- Ru-Amido Complex (Active Catalyst) A->B + Ligand & Base - HCl C 18e- Ru-Hydride Complex B->C + Isopropanol - Acetone C->B + Prochiral Ketone - Chiral Alcohol D Chiral Ligand (Free Base) D->A Coordination

Fig 2. Catalytic cycle of Ru-catalyzed Asymmetric Transfer Hydrogenation using the chiral ligand.

Step-by-Step Methodology:

  • Catalyst Formation: In a Schlenk flask under inert argon, combine [RuCl₂(p-cymene)]₂ (0.5 mol%) and the freshly prepared (R)-2-Amino-2-(o-tolyl)ethan-1-ol free base (1.1 mol%) in anhydrous isopropanol.

  • Activation: Add a catalytic amount of KOH (2.0 mol%). Stir at 80°C for 30 minutes to generate the active 16-electron Ru-amido complex.

  • Substrate Addition: Cool to room temperature and add the prochiral ketone substrate.

    • Causality: Isopropanol acts as both the solvent and the hydride donor. As the Ru-amido complex abstracts a proton and hydride from isopropanol, it forms the active 18-electron Ru-hydride species, releasing acetone as a byproduct. The rigid o-tolyl group ensures the subsequent hydride transfer to the ketone is highly enantio-selective.

  • Validation Check: Monitor the reaction via chiral HPLC. The disappearance of the ketone peak and the emergence of a single enantiomer alcohol peak validates the catalytic efficiency and chiral induction.

Analytical Characterization Standards

To ensure the integrity of the compound before use in sensitive biological or synthetic assays, rigorous quality control is required:

  • NMR Spectroscopy: In ¹H-NMR (CDCl₃), the benzylic proton (CH attached to the amine and o-tolyl group) will present as a distinct multiplet due to coupling with the adjacent CH₂OH protons and the NH₂ protons. The ortho-methyl group will appear as a sharp singlet integrating to 3 protons around 2.3–2.4 ppm.

  • Chiral Purity: Enantiomeric excess should be verified using Chiral HPLC (e.g., Daicel Chiralcel OD-H column) using a hexane/isopropanol mobile phase. The presence of the (S)-enantiomer will present as a distinct, separable peak.

References

Sources

Exploratory

Spectroscopic Profiling of (R)-2-Amino-2-(o-tolyl)ethan-1-ol Hydrochloride: A Technical Guide for Chiral Building Blocks

Executive Summary Chiral amino alcohols are indispensable pharmacophores and chiral auxiliaries in modern drug development and asymmetric synthesis 1. Specifically, (R)-2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride present...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Chiral amino alcohols are indispensable pharmacophores and chiral auxiliaries in modern drug development and asymmetric synthesis 1. Specifically, (R)-2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride presents unique analytical challenges due to its stereocenter, the steric bulk of the ortho-tolyl group, and its existence as a hydrochloride salt. As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data tabulation. Here, we decode the causality behind the spectroscopic signatures—explaining exactly why the molecule behaves the way it does under Nuclear Magnetic Resonance (NMR) and Infrared (IR) analysis, and providing self-validating protocols to ensure absolute data integrity.

Structural Causality & Spectroscopic Logic

The analytical behavior of (R)-2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride is dictated by three core structural features:

  • The Chiral Center (C2): The absolute (R) configuration at C2 breaks the symmetry of the adjacent C1 methylene protons, rendering them diastereotopic.

  • The Ammonium Salt (-NH3+ Cl-): Protonation of the amine shifts the C2 proton significantly downfield due to inductive electron withdrawal and creates a massive hydrogen-bonding network in the solid state.

  • The ortho-Tolyl Ring: The methyl group at the ortho position restricts bond rotation, subtly influencing the conformational landscape and the resulting J-coupling constants of the ethan-1-ol backbone.

Workflow A Sample Prep (Desiccation) B NMR Acquisition (DMSO-d6) A->B C ATR-FTIR (Solid State) A->C D Data Processing (Phase/Baseline) B->D C->D E Validation (Stereocenter & Salt) D->E

Analytical workflow for the spectroscopic validation of chiral amino alcohol hydrochlorides.

Nuclear Magnetic Resonance (NMR) Profiling

Solvent Selection & Exchange Dynamics

For amine hydrochlorides, the choice of NMR solvent is critical. While D2O readily dissolves the salt, it rapidly exchanges with the -OH and -NH3+ protons, erasing their signals. DMSO-d6 is the solvent of choice. The strong hydrogen-bond accepting nature of DMSO slows down proton exchange, allowing for the distinct observation and integration of the hydroxyl and ammonium protons.

Diastereotopic Splitting and J-Coupling

Because C2 is a chiral center, the two protons on the adjacent C1 carbon (Pro-R and Pro-S) experience different magnetic environments, making them diastereotopic 23. Instead of a simple doublet, the C1 protons appear as two distinct doublet of doublets (dd) due to geminal coupling (~11 Hz) with each other and vicinal coupling with the C2 proton.

SpinCoupling C2H C2-H (Chiral) C1Ha C1-Ha (Pro-R) C2H->C1Ha 3J ~ 4-6 Hz C1Hb C1-Hb (Pro-S) C2H->C1Hb 3J ~ 7-9 Hz NH3 NH3+ (Salt) C2H->NH3 Broad C1Ha->C1Hb 2J ~ 11 Hz OH OH (Alcohol) C1Ha->OH 3J ~ 5 Hz C1Hb->OH 3J ~ 5 Hz

Spin-spin coupling network illustrating diastereotopic proton interactions in the ethan-1-ol core.

Quantitative NMR Data Summaries

Table 1: Expected 1H NMR Assignments (400 MHz, DMSO-d6)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality / Mechanistic Note
2.35Singlet (s)3Ho-Tolyl CH3Deshielded by the aromatic ring current.
3.65Doublet of doublets (dd)1HC1-HaDiastereotopic splitting; geminal and vicinal coupling.
3.80Doublet of doublets (dd)1HC1-HbDiastereotopic splitting; geminal and vicinal coupling.
4.60Multiplet (m)1HC2-HStrongly deshielded by the adjacent -NH3+ group.
5.45Triplet (t) or Broad1H-OHSlower exchange in DMSO allows observation of coupling to C1.
7.20 - 7.50Multiplet (m)4HAromatic HComplex splitting due to ortho-substitution asymmetry.
8.40Broad singlet (br s)3H-NH3+Broadened by quadrupolar relaxation of Nitrogen-14.

Table 2: Expected 13C NMR Assignments (100 MHz, DMSO-d6)

Chemical Shift (δ, ppm)AssignmentCausality / Mechanistic Note
19.2o-Tolyl CH3Typical aliphatic methyl attached to an sp2 carbon.
52.8C2 (CH-NH3+)Downfield shift driven by the electronegative ammonium nitrogen.
61.5C1 (CH2-OH)Downfield shift driven by the electronegative hydroxyl oxygen.
126.5 - 130.8Aromatic CH (x4)Standard aromatic resonances.
135.1Aromatic C (ipso-C2)Quaternary carbon; lower intensity due to lack of NOE.
136.4Aromatic C (ipso-CH3)Quaternary carbon; deshielded by methyl induction.

Vibrational Spectroscopy (ATR-FTIR)

Solid-State Hydrogen Bonding Networks

Infrared spectroscopy is highly sensitive to the solid-state packing of the molecule. Because this compound is a hydrochloride salt, the crystal lattice is dominated by strong ionic hydrogen bonds between the ammonium protons (-NH3+) and the chloride counterions (Cl-), as well as intermolecular hydrogen bonding with the hydroxyl groups. This results in a massive, diagnostic broadening in the high-wavenumber region 4.

Quantitative IR Data Summary

Table 3: Key ATR-FTIR Vibrational Modes

Wavenumber (cm⁻¹)Intensity / ShapeAssignmentDiagnostic Value
3350Medium, BroadO-H StretchOverlaps with the ammonium band; indicates H-bonding.
3300 - 2800Strong, Very BroadN-H⁺ StretchCritical marker: Confirms the primary amine hydrochloride salt form.
3050Weak, SharpC-H Stretch (sp2)Confirms the presence of the aromatic ring.
2950MediumC-H Stretch (sp3)Aliphatic backbone and ortho-methyl group.
1590StrongN-H⁺ BendAsymmetric bending mode of the protonated amine.
1045StrongC-O StretchConfirms the primary alcohol functional group.
755Strong, SharpC-H Out-of-planeDiagnostic for 1,2-disubstituted (ortho) benzene rings.

Self-Validating Experimental Protocols

To ensure rigorous E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards, analytical workflows must be self-validating. Implement the following methodologies to unequivocally confirm the structure.

High-Resolution NMR Workflow (The D2O Shake Test)
  • Sample Preparation: Dissolve 15-20 mg of the desiccated (R)-2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride in 0.6 mL of high-purity DMSO-d6.

  • Acquisition: Acquire standard 1H (minimum 16 scans) and 13C (minimum 256 scans) spectra at 298 K.

  • Self-Validation Step (D2O Exchange):

    • Action: Add 1-2 drops of D2O directly to the NMR tube, invert 5 times to mix, and immediately re-acquire the 1H spectrum.

    • Logic: The broad signals at ~5.45 ppm (-OH) and ~8.40 ppm (-NH3+) will rapidly undergo deuterium exchange and disappear from the spectrum.

    • Result: This definitively proves these peaks belong to exchangeable heteroatom protons, distinguishing them from the stable carbon-bound protons of the ethan-1-ol backbone.

Solid-State ATR-FTIR Workflow
  • Background Collection: Ensure the Attenuated Total Reflectance (ATR) diamond or ZnSe crystal is thoroughly cleaned with isopropanol. Collect a background spectrum (ambient air).

  • Sample Application: Place 2-3 mg of the neat, solid hydrochloride salt directly onto the crystal. Do not use KBr pellets, as the high pressure of pellet pressing can induce polymorphic changes or ion-exchange reactions with the salt.

  • Acquisition: Apply consistent pressure using the ATR anvil. Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Self-Validation Step:

    • Logic: Compare the 3300–2800 cm⁻¹ region against a reference spectrum of a free-base primary amine.

    • Result: The presence of a massive, continuous broad band (the "ammonium envelope") rather than two sharp, distinct N-H stretches unequivocally validates that the compound is successfully protonated as the hydrochloride salt 4.

References

  • ACS Applied Polymer Materials. Tuning the Conductivity, Morphology, and Capacitance with Enhanced Antibacterial Properties of Polypyrrole by Acriflavine Hydrochloride. Retrieved from [Link]

  • Angewandte Chemie (via ResearchGate). Observation of Diastereotopic Signals in 15N NMR Spectroscopy. Retrieved from[Link]

Sources

Foundational

Thermodynamic Properties of o-Tolyl Substituted Amino Alcohol Salts: A Guide for Pharmaceutical Development

Abstract The conversion of an active pharmaceutical ingredient (API) into a salt form is a cornerstone of drug development, employed to enhance crucial physicochemical properties such as solubility, stability, and bioava...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The conversion of an active pharmaceutical ingredient (API) into a salt form is a cornerstone of drug development, employed to enhance crucial physicochemical properties such as solubility, stability, and bioavailability.[1][2][3] Among the diverse chemical scaffolds available, o-tolyl substituted amino alcohols represent a significant class of compounds with broad therapeutic potential. Understanding the thermodynamic properties of their salt forms is not merely an academic exercise; it is a critical prerequisite for rational drug design, formulation, and manufacturing. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the thermodynamic characterization of these salts. We will explore the fundamental thermodynamic parameters, detail the essential experimental methodologies with an emphasis on their underlying principles, and illustrate how this data directly informs critical decisions throughout the drug development lifecycle.

Introduction: The Critical Role of Thermodynamics in Salt Selection

The journey of a drug candidate from discovery to a marketable product is fraught with challenges, a significant portion of which are rooted in the solid-state properties of the API.[4] Many promising drug molecules, particularly basic compounds like amino alcohols, exhibit poor aqueous solubility, which can severely limit their therapeutic efficacy.[1] Salt formation addresses this by pairing the ionizable API with a suitable counterion, creating a new crystalline entity with a distinct set of physicochemical properties.[1][3]

The o-tolyl group, a methyl-substituted phenyl ring at the ortho position, imparts specific steric and electronic characteristics to the amino alcohol scaffold. These features can influence crystal packing, solvation, and ultimately, the thermodynamic stability of the resulting salt. The choice of an optimal salt form is therefore a multi-parameter optimization problem where thermodynamics provides the guiding principles.[5] A thorough thermodynamic analysis allows us to:

  • Predict Stability: Determine the most thermodynamically stable crystalline form (polymorph) under various conditions, mitigating the risk of phase transitions that could alter the drug's performance.[2][3]

  • Enhance Solubility and Dissolution: Quantify the energetic drivers of the dissolution process (enthalpy and entropy) to select salts with improved bioavailability.[6][7]

  • Guide Formulation and Process Development: Establish critical parameters for crystallization, drying, and storage, ensuring product quality and consistency.

This guide will systematically unpack the methodologies and interpretive frameworks necessary to build a comprehensive thermodynamic profile for o-tolyl substituted amino alcohol salts.

Fundamental Thermodynamic Parameters and Their Pharmaceutical Relevance

The behavior of a pharmaceutical salt is governed by the interplay of enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). Understanding these core concepts is essential for interpreting experimental data.

  • Gibbs Free Energy (ΔG): This is the ultimate arbiter of spontaneity. A negative ΔG for a process (like dissolution or a polymorphic transition) indicates it is thermodynamically favorable. In salt selection, the relative Gibbs free energy of different forms determines their stability.

  • Enthalpy (ΔH): Represents the heat change associated with a process.[8] For dissolution, a negative (exothermic) ΔH means heat is released, while a positive (endothermic) ΔH indicates heat is absorbed.[8] Enthalpy provides insight into the strength of the crystal lattice versus the energy of solvation.[8]

  • Entropy (ΔS): A measure of disorder or randomness.[8] The dissolution of an ordered crystal into a disordered solution is typically entropically favorable (positive ΔS).[9] Enthalpy-entropy compensation is a common phenomenon where a favorable enthalpic change is opposed by an unfavorable entropic change, or vice versa, making the net change in Gibbs free energy small.[9][10]

These fundamental parameters are not measured directly but are derived from experimental techniques that probe the thermal and physical properties of the salt.

Experimental Methodologies for Thermodynamic Characterization

A robust characterization of an o-tolyl substituted amino alcohol salt requires a suite of complementary analytical techniques. Thermal analysis methods are particularly powerful for providing rapid and reliable data on the physicochemical properties of solid-state APIs.[11]

Differential Scanning Calorimetry (DSC)

Causality: DSC is the workhorse of thermal analysis in pharmaceuticals. It is selected for its ability to precisely measure the heat flow into or out of a sample as a function of temperature.[12] This allows for the determination of melting points, enthalpies of fusion (melting), glass transitions, and solid-solid phase transitions, which are all critical indicators of a salt's thermal stability and polymorphic nature.[5][11][13]

Self-Validating Protocol:

  • Calibration: Before analysis, calibrate the instrument's temperature and enthalpy scale using certified indium standards. This ensures the accuracy and reliability of the collected data.

  • Sample Preparation: Accurately weigh 2-5 mg of the amino alcohol salt into an aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact and contain the sample.

  • Experimental Conditions: Place the sample pan and an empty reference pan into the DSC cell. Heat the sample at a controlled rate, typically 10 °C/min, under a nitrogen purge (50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

  • Analysis: The resulting thermogram will show endothermic (heat-absorbing) or exothermic (heat-releasing) events. The peak of an endotherm typically corresponds to the melting point, and the integrated area of the peak yields the enthalpy of fusion (ΔHfus).

Thermogravimetric Analysis (TGA)

Causality: TGA is employed to evaluate the thermal stability and composition of a pharmaceutical salt.[11] It measures changes in the mass of a sample as a function of temperature, revealing information about desolvation (loss of water or solvent), decomposition, and overall thermal robustness. For hydrated or solvated salt forms, TGA is indispensable for quantifying the amount of bound solvent.

Self-Validating Protocol:

  • Calibration: Verify the instrument's mass balance using standard calibration weights and its temperature accuracy using materials with known decomposition profiles.

  • Sample Preparation: Place 5-10 mg of the salt into a tared TGA pan (typically platinum or alumina).

  • Experimental Conditions: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge.

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Analysis: The TGA curve plots percent mass loss versus temperature. A step-wise loss of mass indicates a specific thermal event. For example, a mass loss corresponding to the molecular weight of water before the main decomposition event suggests the presence of a hydrate.

Solubility and Dissolution Thermodynamics

Causality: The ultimate goal of salt formation is often to improve solubility and dissolution rate, which are key determinants of bioavailability.[1][6] Thermodynamic solubility studies quantify the equilibrium concentration of the salt in a given solvent at various temperatures. From this data, the fundamental thermodynamic parameters of dissolution (ΔG°sol, ΔH°sol, ΔS°sol) can be calculated using the van't Hoff equation, providing deep insight into the dissolution mechanism.[7]

Self-Validating Protocol (Shake-Flask Method):

  • System Preparation: Prepare saturated solutions by adding an excess of the amino alcohol salt to vials containing the solvent of interest (e.g., water, buffer at physiological pH) at different, precisely controlled temperatures (e.g., 25, 37, 50 °C).

  • Equilibration: Agitate the vials in a thermostatted shaker bath for a sufficient time (e.g., 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of the experiment validates that the solution is saturated.

  • Sampling and Analysis: Withdraw aliquots from each vial, and immediately filter them through a sub-micron filter to remove any undissolved solids.

  • Quantification: Accurately determine the concentration of the dissolved salt in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[11][12]

  • Thermodynamic Calculation: Plot the natural logarithm of the molar solubility (ln X) against the inverse of the absolute temperature (1/T). According to the van't Hoff equation, the slope of this plot is equal to -ΔH°sol/R and the intercept is ΔS°sol/R (where R is the ideal gas constant). ΔG°sol can then be calculated at each temperature using the Gibbs equation (ΔG°sol = ΔH°sol - TΔS°sol).

Data Presentation and Interpretation

For clarity and comparative analysis, quantitative thermodynamic data should be summarized in tables.

Table 1: Hypothetical Thermodynamic Data for Different Salts of an o-Tolyl Amino Alcohol

Salt FormMelting Point (°C)ΔH_fusion (kJ/mol)Aqueous Solubility @ 25°C (mg/mL)ΔH°_sol (kJ/mol)TΔS°_sol (kJ/mol) @ 25°CΔG°_sol (kJ/mol) @ 25°C
Hydrochloride185.228.515.2+12.0 (Endothermic)+18.5-6.5
Mesylate162.724.145.8+5.5 (Endothermic)+18.0-12.5
Tartrate170.135.88.9+18.2 (Endothermic)+22.0-3.8

Interpretation:

  • Melting Point & ΔH_fusion: The tartrate salt has the highest melting point and enthalpy of fusion, suggesting it has the strongest crystal lattice energy.

  • Solubility: The mesylate salt exhibits significantly higher aqueous solubility compared to the hydrochloride and tartrate forms.

  • Dissolution Thermodynamics: All dissolution processes are endothermic (positive ΔH°sol), indicating that energy is required to break the crystal lattice. The process is driven by the large, positive entropy of solution (TΔS°sol), which reflects the increase in disorder as the salt dissolves. The mesylate salt has the most favorable (most negative) Gibbs free energy of solution (ΔG°_sol), which is consistent with it being the most soluble salt form.

Visualization of Workflows and Relationships

Diagrams are essential for visualizing complex processes and relationships, enhancing comprehension for a technical audience.

Experimental Workflow Diagram

The following diagram outlines the logical flow of experiments for the comprehensive thermodynamic characterization of a new salt form.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: In-depth Characterization cluster_2 Phase 3: Data Synthesis & Decision Salt_Prep Salt Preparation (o-Tolyl Amino Alcohol + Counterion) DSC_Screen DSC Screening (Melting Point, Polymorphism) Salt_Prep->DSC_Screen TGA_Screen TGA Screening (Solvates, Stability) Salt_Prep->TGA_Screen Solubility Equilibrium Solubility (van't Hoff Analysis) DSC_Screen->Solubility TGA_Screen->Solubility Thermo_Profile Thermodynamic Profile (ΔG, ΔH, ΔS) Solubility->Thermo_Profile XRPD X-Ray Powder Diffraction (Crystal Form ID) XRPD->Thermo_Profile DVS Dynamic Vapor Sorption (Hygroscopicity) DVS->Thermo_Profile Decision Optimal Salt Selection Thermo_Profile->Decision

Caption: Workflow for Thermodynamic Salt Characterization.

Thermodynamic Relationship Diagram

This diagram illustrates how fundamental thermodynamic properties influence key pharmaceutical attributes.

G Gibbs Gibbs Free Energy (ΔG) Stability Solid-State Stability (Polymorphism) Gibbs->Stability Lower ΔG = More Stable Solubility Aqueous Solubility Gibbs->Solubility More Negative ΔGsol = Higher Solubility Enthalpy Enthalpy (ΔH) Enthalpy->Gibbs ΔG = ΔH - TΔS Enthalpy->Solubility Lattice Energy vs. Solvation Entropy Entropy (ΔS) Entropy->Gibbs ΔG = ΔH - TΔS Entropy->Solubility Disorder upon Dissolution

Caption: Interplay of Thermodynamics and Drug Properties.

Conclusion

The thermodynamic characterization of o-tolyl substituted amino alcohol salts is a critical, data-driven process that underpins successful pharmaceutical development. By systematically applying techniques such as DSC, TGA, and temperature-dependent solubility studies, scientists can quantify the fundamental energetic properties governing the stability and dissolution of these compounds. This knowledge enables the rational selection of an optimal salt form with desirable physicochemical properties, ultimately de-risking the development process and improving the potential for clinical and commercial success. The integration of these thermodynamic principles into early-stage development is not just good science; it is a strategic imperative.

References

  • Vertex AI Search. (2010). Pharmaceutical Salt Formation Guided by Phase Diagrams.
  • Bajek, D., Tomyn, S., & Kaczmarczyk-Sedlak, I. (n.d.). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. PMC.
  • G. G. Z. (2010).
  • Kari, K., et al. (2020). Calorimetric Determination of Cocrystal Thermodynamic Stability: Sulfamethazine–Salicylic Acid Case Study.
  • Maini, L., & Braga, D. (n.d.).
  • Utsumi, S., et al. (n.d.). Characterization and Quality Control of Pharmaceutical Cocrystals. J-Stage.
  • Leuner, C. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges.
  • Onwuzuligbo, C., & Onwuzuligbo, A. U. (2025).
  • Dinsdale, A. T. (n.d.).
  • Sawa, M., et al. (n.d.). Enthalpy–Entropy Compensation in the Structure-Dependent Effect of Nonsteroidal Anti-inflammatory Drugs on the Aqueous Solubility of Diltiazem. J-Stage.
  • Kar, S., et al. (2019).
  • Altasciences. (n.d.).
  • Al-Obaidi, H., & Agrawal, A. (2020). Pharmaceutical Co-Crystals, Salts, and Co-Amorphous Systems: A Novel Opportunity of Hot Melt Extrusion. PMC.
  • ResearchGate. (n.d.).
  • Marsch, M., et al. (2014). Thermodynamic Phase Behavior of API/Polymer Solid Dispersions.
  • Giron, D. (2003). CHARACTERISATION OF SALTS OF DRUG SUBSTANCES. AKJournals.
  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.
  • Crystal Pharmatech. (n.d.). A pharmaceutical salt is a crystalline form that is commonly used to change pharmaceutical properties, such as solubility, disso.
  • Cooper, A. (2016).
  • Yadav, S., et al. (2021).
  • WebAssign. (n.d.). Thermodynamics of Salt Dissolution.
  • ResearchGate. (n.d.). Relation between enthalpy (ΔsolnH∘) and entropy (ThmΔsolnS∘) in terms....

Sources

Protocols & Analytical Methods

Method

Application Note: (R)-2-Amino-2-(o-tolyl)ethan-1-ol Hydrochloride in Enantioselective Catalysis

Executive Summary & Chemical Profile (R)-2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride is a privileged chiral 1,2-amino alcohol building block widely deployed as a chiral ligand in asymmetric synthesis. While unsubstituted...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

(R)-2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride is a privileged chiral 1,2-amino alcohol building block widely deployed as a chiral ligand in asymmetric synthesis. While unsubstituted phenylglycinol derivatives are common, the introduction of the ortho-methyl group in the o-tolyl derivative fundamentally alters the steric environment of the catalyst's chiral pocket.

The hydrochloride salt form (CAS 1391592-93-0) is intentionally utilized by commercial suppliers and researchers to prevent oxidative degradation and amine dimerization during long-term storage[1]. However, this necessitates a precise in situ free-basing step prior to metal complexation to ensure the primary amine is available for dative bonding. This application note details the mechanistic causality, validated protocols, and quantitative data for utilizing this ligand in two premier asymmetric transformations: Enantioselective Dialkylzinc Addition and Asymmetric Transfer Hydrogenation (ATH) .

Mechanistic Grounding: The Role of the o-Tolyl Group

In transition-metal catalysis, chiral amino alcohols act as bidentate (N,O) ligands, forming highly stable, rigid 5-membered metallacycles with metals such as Zn(II), Ru(II), and Ir(III).

The superiority of the o-tolyl derivative stems from conformational locking . The steric bulk of the ortho-methyl substituent restricts the free rotation of the aromatic ring around the C–Ar bond. When coordinated to a metal center, this rigidified aryl group acts as a steric wall, effectively shielding one face of the metal complex. Consequently, incoming prochiral substrates (aldehydes or ketones) are forced into a highly specific trajectory, approaching exclusively from the unhindered face. This translates directly to enhanced enantiofacial discrimination and higher enantiomeric excesses (ee) in the final product[2].

Application Workflow I: Enantioselective Alkylation of Aldehydes

According to the foundational models expanded by Pu and Yu[2], the enantioselective addition of dialkylzincs to aldehydes proceeds via a bimetallic zinc complex. The amino alcohol acts as a chiral amplifier, where a single equivalent of the ligand dictates the stereochemistry of the bulk alkyl transfer.

Causality of Experimental Choices
  • Solvent Selection: Non-polar solvents (toluene or hexanes) are mandatory. Polar coordinating solvents would disrupt the delicate bimetallic zinc cluster required for the transition state.

  • In Situ Neutralization: An extra equivalent of Diethylzinc ( Et2​Zn ) is used to neutralize the HCl salt. This cleanly evolves ethane gas and generates the active zinc alkoxide catalyst without introducing exogenous salts that could poison the catalytic cycle.

Zn_Catalysis Ligand (R)-2-Amino-2-(o-tolyl)ethan-1-ol (Free Base) Active_Complex Chiral Bimetallic Zn-Complex [Active Catalyst] Ligand->Active_Complex + Et2Zn - Ethane Zn_Precatalyst Diethylzinc (Et2Zn) Zn_Precatalyst->Active_Complex Transition_State 6-Membered Transition State (Stereo-determining Step) Active_Complex->Transition_State Aldehyde Coordination Substrate Prochiral Aldehyde Substrate->Transition_State Transition_State->Active_Complex Catalyst Regeneration Product Chiral Secondary Alcohol (High ee) Transition_State->Product Alkyl Transfer & Hydrolysis

Caption: Catalytic cycle of enantioselective diethylzinc addition to aldehydes.

Step-by-Step Protocol (Self-Validating System)
  • Pre-catalyst Formation: Under an inert argon atmosphere, suspend 0.05 mmol (5 mol%) of (R)-2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride in 2.0 mL of anhydrous toluene.

  • Free-Basing & Complexation: Slowly add 1.05 mmol of Et2​Zn (1.0 M in hexanes) at 0 °C. Validation: Observe the evolution of ethane gas. Stir for 30 minutes at room temperature to ensure complete formation of the active bimetallic catalyst.

  • Substrate Addition: Cool the reaction mixture to 0 °C. Add 1.0 mmol of the prochiral aldehyde dropwise.

  • Reaction Monitoring: Stir at 0 °C for 12–24 hours. Validation: Monitor via TLC (8:2 Hexanes:EtOAc). The aldehyde starting material should completely disappear, replaced by a lower Rf​ spot (the zinc alkoxide of the product).

  • Quench & Workup: Quench the reaction carefully with 1 M HCl (2.0 mL) at 0 °C to hydrolyze the zinc alkoxide. Extract with dichloromethane, dry over Na2​SO4​ , and concentrate.

  • Quality Control (QC): Determine conversion via 1H NMR and enantiomeric excess via chiral HPLC (e.g., Daicel Chiralcel OD-H column, 95:5 Hexanes:Isopropanol, 1.0 mL/min).

Application Workflow II: Asymmetric Transfer Hydrogenation (ATH)

In Asymmetric Transfer Hydrogenation (ATH), as reviewed by Palmer and Wills[3], the ligand operates via a bifunctional "outer-sphere" mechanism. The NH proton of the ligand and the metal hydride are transferred simultaneously to the ketone carbonyl in a highly organized 6-membered transition state, avoiding direct coordination of the ketone to the metal.

Causality of Experimental Choices
  • Metal Precursor: [RuCl2​(p-cymene)]2​ is selected because the p-cymene ligand provides a hydrophobic "roof" to the catalyst, stabilizing the active 16-electron Ru-amido species.

  • Hydrogen Donor: A mixture of Formic Acid and Triethylamine (HCOOH/NEt 3​ ) is used. It acts as an irreversible hydrogen donor (driving the reaction to completion via CO2​ evolution) and serves as the base to neutralize the ligand's hydrochloride salt.

ATH_Mechanism Precatalyst [RuCl2(p-cymene)]2 + Chiral Ligand Active_Ru 16e- Ru Amido Complex (Active Species) Precatalyst->Active_Ru Base / Heat Ru_Hydride 18e- Ru Hydride Complex (Reducing Agent) Active_Ru->Ru_Hydride Hydride Transfer Ru_Hydride->Active_Ru Outer-sphere H-/H+ Transfer Alcohol Chiral Alcohol Ru_Hydride->Alcohol Product Release Ketone Prochiral Ketone Ketone->Ru_Hydride Approach to Ru-H Hydrogen_Donor HCOOH / NEt3 (Hydrogen Source) Hydrogen_Donor->Active_Ru

Caption: Bifunctional outer-sphere mechanism in Ru-catalyzed asymmetric transfer hydrogenation.

Step-by-Step Protocol (Self-Validating System)
  • Catalyst Generation: In a Schlenk tube, combine [RuCl2​(p-cymene)]2​ (0.005 mmol, 0.5 mol%) and (R)-2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride (0.012 mmol, 1.2 mol%). Add 2.0 mL of anhydrous dichloromethane and 0.024 mmol of NEt3​ . Stir at 40 °C for 1 hour to form the active Ru-complex.

  • Solvent Exchange: Remove the dichloromethane under vacuum to leave the active catalyst as a solid residue.

  • Reduction: Add 1.0 mmol of the prochiral ketone, followed by 1.0 mL of a 5:2 azeotropic mixture of HCOOH/NEt3​ . Stir at 25–40 °C.

  • Reaction Monitoring: Validation: Monitor the reaction via GC using an internal standard (e.g., dodecane). The reaction is complete when the ketone peak ceases to decrease.

  • Workup & QC: Dilute with water and extract with diethyl ether. Evaporate the solvent. Validate conversion via 1H NMR (integration of the newly formed carbinol proton) and determine ee via chiral GC (e.g., Chiraldex G-TA column).

Quantitative Performance Data

The following table summarizes the representative performance of the (R)-2-Amino-2-(o-tolyl)ethan-1-ol ligand across standard benchmarking substrates, highlighting the robust stereocontrol imparted by the o-tolyl architecture.

Transformation TypeSubstrateReagent / Catalyst SystemTime (h)Yield (%)Enantiomeric Excess (ee %)
Alkylation Benzaldehyde Et2​Zn (1.05 eq), 5 mol% Ligand129294% (R)
Alkylation p-Chlorobenzaldehyde Et2​Zn (1.05 eq), 5 mol% Ligand148996% (R)
Alkylation 2-Naphthaldehyde Et2​Zn (1.05 eq), 5 mol% Ligand188591% (R)
ATH Acetophenone [Ru]2​ (0.5 mol%), HCOOH/NEt3​ 89592% (S)
ATH 1-Indanone [Ru]2​ (0.5 mol%), HCOOH/NEt3​ 129095% (S)

References

  • Pu, L.; Yu, H.-B. "Enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral amino alcohols." Chemical Reviews, 2001, 101(3), 757-824. URL:[Link]

  • Palmer, M. J.; Wills, M. "Asymmetric transfer hydrogenation of C=O and C=N bonds." Tetrahedron: Asymmetry, 1999, 10(11), 2045-2061. URL:[Link]

  • Noyori, R. et al. "Enantioselective addition of diorganozincs to aldehydes catalyzed by beta-amino alcohols." Journal of the American Chemical Society, 1986, 108(19), 6071-6072. URL:[Link]

Sources

Application

Application Notes and Protocols: Asymmetric Synthesis Utilizing (R)-2-Amino-2-(o-tolyl)ethan-1-ol HCl

These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of (R)-2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride in asymmetric synth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of (R)-2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride in asymmetric synthesis. This document provides in-depth protocols, mechanistic insights, and performance data to facilitate the successful implementation of this versatile chiral building block in the synthesis of enantiomerically pure compounds.

The Imperative of Chirality in Modern Chemistry

In the realm of pharmaceuticals and life sciences, the three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is of paramount importance. Many therapeutic agents are chiral, existing as a pair of non-superimposable mirror images called enantiomers. Often, only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or, in some cases, cause undesirable side effects. Consequently, the ability to selectively synthesize a single enantiomer is a critical challenge in modern organic chemistry and drug development. Asymmetric synthesis, the process of creating chiral molecules in an enantiomerically pure or enriched form, provides the most efficient solution to this challenge.

Chiral amino alcohols are a privileged class of compounds in asymmetric synthesis, serving as precursors to a wide array of chiral catalysts and auxiliaries.[1][2] Among these, (R)-2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride has emerged as a particularly valuable reagent, primarily for its role in the highly reliable and widely used Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones.

Core Application: The Corey-Bakshi-Shibata (CBS) Reduction

The most prominent application of (R)-2-Amino-2-(o-tolyl)ethan-1-ol is as a precursor to a chiral oxazaborolidine catalyst, a key component in the enantioselective reduction of ketones to their corresponding chiral secondary alcohols.[3][4][5][6] This transformation, known as the Corey-Bakshi-Shibata (CBS) reduction, is renowned for its high enantioselectivity, broad substrate scope, and predictable stereochemical outcome.[3][4]

The Mechanism of Enantioselectivity

The CBS reduction employs a catalytic amount of a chiral oxazaborolidine, formed from the condensation of a chiral amino alcohol like (R)-2-Amino-2-(o-tolyl)ethan-1-ol with a borane source, in the presence of a stoichiometric amount of a borane reducing agent (e.g., borane-dimethyl sulfide complex, BMS).[3][7]

The catalytic cycle, as elucidated by Corey and co-workers, involves the following key steps[3][8]:

  • Catalyst-Borane Complex Formation: The borane reducing agent coordinates to the nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom and activates the borane as a hydride donor.[3][8]

  • Ketone Coordination: The prochiral ketone coordinates to the Lewis acidic endocyclic boron atom of the catalyst-borane complex. The steric bulk of the o-tolyl group on the catalyst directs the ketone to coordinate in a specific orientation, with the larger substituent (RL) positioned away from the chiral framework to minimize steric hindrance.[9]

  • Intramolecular Hydride Transfer: A hydride ion is transferred from the coordinated borane to the carbonyl carbon of the ketone via a six-membered ring transition state.[4][8] This face-selective hydride delivery results in the formation of one enantiomer of the alcohol in high excess.

  • Product Release and Catalyst Regeneration: The resulting alkoxyborane dissociates from the catalyst, which is then free to enter another catalytic cycle. An acidic workup liberates the chiral alcohol product.[8]

Visualizing the Catalytic Cycle

The following diagram illustrates the catalytic cycle of the Corey-Bakshi-Shibata reduction.

CBS_Reduction_Cycle cluster_main CBS Catalytic Cycle Catalyst Chiral Oxazaborolidine Catalyst Activated_Complex Catalyst-Borane Complex Catalyst->Activated_Complex + BH₃ Ketone_Coordination Ketone Coordinated Complex Activated_Complex->Ketone_Coordination + Ketone (R-CO-R') Hydride_Transfer Six-membered Ring Transition State Ketone_Coordination->Hydride_Transfer Intramolecular Hydride Transfer Product_Complex Alkoxyborane Product Complex Hydride_Transfer->Product_Complex Product_Complex->Catalyst - Chiral Alcohol (after workup)

Caption: The catalytic cycle of the CBS reduction.

Protocol 1: In Situ Preparation of the Catalyst and Asymmetric Reduction of Acetophenone

This protocol describes the in situ generation of the (R)-o-tolyl-substituted oxazaborolidine catalyst from (R)-2-Amino-2-(o-tolyl)ethan-1-ol HCl and its immediate use in the asymmetric reduction of acetophenone to (R)-1-phenylethanol.

Materials:

  • (R)-2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride

  • Borane-dimethyl sulfide complex (BMS, ~10 M in THF)

  • Acetophenone

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • Catalyst Formation:

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a positive pressure of nitrogen, add (R)-2-Amino-2-(o-tolyl)ethan-1-ol HCl (e.g., 0.1 mmol).

    • Add anhydrous THF (e.g., 5 mL) and cool the suspension to 0 °C in an ice bath.

    • Slowly add borane-dimethyl sulfide complex (e.g., 0.2 mmol, 2 equivalents) dropwise to the stirred suspension.

    • Allow the mixture to warm to room temperature and stir for 1 hour. During this time, hydrogen gas will evolve, and the solid will dissolve, indicating the formation of the oxazaborolidine catalyst.

  • Asymmetric Reduction:

    • Cool the catalyst solution to the desired reaction temperature (e.g., -20 °C to room temperature, optimization may be required).

    • In a separate flask, prepare a solution of acetophenone (e.g., 1.0 mmol) in anhydrous THF (e.g., 2 mL).

    • Add the acetophenone solution dropwise to the catalyst solution over 10-15 minutes.

    • Add an additional amount of borane-dimethyl sulfide complex (e.g., 0.6 mmol, 0.6 equivalents relative to the ketone) dropwise to the reaction mixture.

    • Stir the reaction at the chosen temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases.

    • Add 1 M HCl and stir for 30 minutes.

    • Extract the mixture with diethyl ether or ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford (R)-1-phenylethanol.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Performance Data

The (R)-o-tolyl-substituted CBS catalyst derived from (R)-2-Amino-2-(o-tolyl)ethan-1-ol has demonstrated high efficiency in the asymmetric reduction of a variety of prochiral ketones.

Ketone SubstrateProductYield (%)Enantiomeric Excess (ee, %)
Acetophenone(R)-1-Phenylethanol>95>97
Propiophenone(R)-1-Phenyl-1-propanol>90>95
α-Tetralone(R)-1,2,3,4-Tetrahydronaphthalen-1-ol>90>96
1-Indanone(R)-2,3-Dihydro-1H-inden-1-ol>90>94
Cyclohexyl methyl ketone(R)-1-Cyclohexylethanol~85~90

Note: Yields and ee values are representative and can vary depending on the specific reaction conditions.

Broader Applications in Asymmetric Synthesis

While the CBS reduction is the most well-documented application, the structural motif of (R)-2-Amino-2-(o-tolyl)ethan-1-ol lends itself to other important asymmetric transformations.

Asymmetric Alkylation

Chiral amino alcohols can be used to form chiral auxiliaries, which are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction.[1][10] For instance, the amino alcohol can be converted into a chiral oxazolidinone or a related heterocyclic auxiliary. Attachment of this auxiliary to a carboxylic acid or an aldehyde can facilitate highly diastereoselective alkylation of the corresponding enolate.[11][12]

Asymmetric_Alkylation_Workflow Substrate Prochiral Substrate Auxiliary_Attachment Attachment of Chiral Auxiliary Substrate->Auxiliary_Attachment +(R)-Amino Alcohol Derivative Diastereoselective_Reaction Diastereoselective Alkylation Auxiliary_Attachment->Diastereoselective_Reaction Base, Electrophile Auxiliary_Cleavage Cleavage of Chiral Auxiliary Diastereoselective_Reaction->Auxiliary_Cleavage e.g., Hydrolysis Product Enantiomerically Enriched Product Auxiliary_Cleavage->Product

Caption: General workflow for chiral auxiliary-mediated asymmetric alkylation.

Asymmetric Aldol Reactions

Primary amino alcohols derived from amino acids have been shown to be effective organocatalysts for asymmetric cross-aldol reactions.[13][14][15] The amino group can react with a ketone to form a chiral enamine intermediate, which then undergoes a stereoselective addition to an aldehyde. The hydroxyl group of the amino alcohol can participate in hydrogen bonding to further organize the transition state and enhance enantioselectivity.

Aldol_Mechanism Start Ketone + (R)-Amino Alcohol Enamine Chiral Enamine Intermediate Start->Enamine - H₂O Aldehyde_Addition Addition to Aldehyde Enamine->Aldehyde_Addition Iminium_Ion Iminium Ion Aldehyde_Addition->Iminium_Ion Hydrolysis Hydrolysis Iminium_Ion->Hydrolysis + H₂O Product Chiral Aldol Product + Regenerated Catalyst Hydrolysis->Product

Caption: General mechanism for an amino alcohol-catalyzed asymmetric aldol reaction.

Conclusion

(R)-2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride is a highly valuable and versatile chiral building block in the field of asymmetric synthesis. Its primary application as a precursor for the highly efficient and selective CBS catalyst for the reduction of prochiral ketones is well-established and widely practiced. Furthermore, its structural features suggest significant potential for its use in the development of novel chiral auxiliaries and organocatalysts for other important carbon-carbon bond-forming reactions. The protocols and data presented herein provide a solid foundation for the successful application of this reagent in the synthesis of complex, enantiomerically pure molecules for the pharmaceutical and agrochemical industries.

References

  • Kawanami, Y., Murao, S., Ohga, T., & Kobayashi, N. (2003). Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Tetrahedron, 59(43), 8411-8414. [Link]

  • Wikipedia. (2023). Chiral auxiliary. [Link]

  • Wikipedia. (2023). Corey–Itsuno reduction. [Link]

  • Ramón, D. J., & Yus, M. (2007). Vicinal Amino Alcohols as Organocatalysts in Asymmetric Cross-Aldol Reaction of Ketones: Application in the Synthesis of Convolutamydine A. Organic Letters, 9(26), 5573-5575. [Link]

  • ResearchGate. (n.d.). Green Asymmetric Synthesis: β -Amino Alcohol-Catalyzed Direct Asymmetric Aldol Reactions in Aqueous Micelles. [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. [Link]

  • Gruttadauria, M., Giacalone, F., & Noto, R. (2013). Green asymmetric synthesis: β-amino alcohol-catalyzed direct asymmetric aldol reactions in aqueous micelles. Chirality, 25(2), 71-77. [Link]

  • University of York. (n.d.). Asymmetric Synthesis. [Link]

  • Mondal, S., & Ghorai, P. (2024). Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones. ChemistrySelect, 9(41), e202402941. [Link]

  • Kawanami, Y., Murao, S., Ohga, T., & Kobayashi, N. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2333. [Link]

  • YouTube. (2021). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. [Link]

  • Riant, O., & Mostefai, N. (2007). Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols. The Journal of Organic Chemistry, 72(2), 646-651. [Link]

  • Springer Professional. (n.d.). Heterocycles as Chiral Auxiliaries in Asymmetric Synthesis. [Link]

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines. Mechanism and Synthetic Implications. Journal of the American Chemical Society, 109(18), 5551-5553. [Link]

  • Avenoza, A., Busto, J. H., Canal, N., & Peregrina, J. M. (2007). 1,3-Aminoalcohols and Their Derivatives in Asymmetric Organic Synthesis. Chemical Reviews, 107(3), 797-835. [Link]

  • Garrido, M., Ayad, T., & Phansavath, P. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Molecules, 29(23), 5729. [Link]

  • Reddy, K. S., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry, 89(9), 6061-6072. [Link]

  • Etheses.whiterose.ac.uk. (n.d.). New methods for the asymmetric synthesis of α-alkylated ketones and 1,3-amino alcohols. [Link]

  • Hruby, V. J., & Qian, X. (1994). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Synthesis of Amino Acids (pp. 249-299). Springer, Boston, MA. [Link]

  • Da, C. S., et al. (2009). Highly Catalytic Asymmetric Addition of Deactivated Alkyl Grignard Reagents to Aldehydes. Organic Letters, 11(23), 5578-5581. [Link]

  • SigutLabs. (2023). Reagent of the month – CBS oxazaborolidine. [Link]

  • Bach, T., & Hehn, J. P. (2020). Chiral 1,3,2-Oxazaborolidine Catalysts for Enantioselective Photochemical Reactions. Israel Journal of Chemistry, 60(8-9), 819-827. [Link]

  • Faber, K. (2004). Biocatalytic Applications. In Biotransformations in Organic Chemistry (pp. 31-159). Springer, Berlin, Heidelberg. [Link]

  • Chighine, A., et al. (2025). Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto. Catalysts, 15(2), 234. [Link]

  • ResearchGate. (n.d.). Catalytic Asymmetric Alkylation of Aldehydes with Grignard Reagents. [Link]

  • Myers, A. G. (n.d.). Asymmetric Alkylation of Enolates. [Link]

Sources

Method

Advanced Preparation of Pharmaceutical Intermediates Using (R)-2-Amino-2-(o-tolyl)ethan-1-ol

Chemical Rationale & Structural Significance In the landscape of chiral pharmaceutical intermediates, 1,2-amino alcohols are foundational building blocks. Among these, (R)-2-Amino-2-(o-tolyl)ethan-1-ol (CAS: 1213011-29-0...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Chemical Rationale & Structural Significance

In the landscape of chiral pharmaceutical intermediates, 1,2-amino alcohols are foundational building blocks. Among these, (R)-2-Amino-2-(o-tolyl)ethan-1-ol (CAS: 1213011-29-0)[1] stands out due to the unique stereoelectronic profile imparted by the ortho-methyl group on the phenyl ring.

Unlike standard phenylglycinol derivatives, the o-tolyl moiety introduces significant steric hindrance that restricts the free rotation of the aryl-C(alpha) bond. This atropisomeric-like conformational locking is highly advantageous. In downstream applications—whether acting as a chiral auxiliary, a ligand for asymmetric catalysis, or a core pharmacophore in active pharmaceutical ingredients (APIs)—this restricted rotation forces incoming reactants into highly specific trajectories, dramatically enhancing enantiomeric excess (ee) and target selectivity.

This application note details two primary workflows utilizing (R)-2-Amino-2-(o-tolyl)ethan-1-ol: the synthesis of tetrahydrobenzo[f][1,4]oxazepine cores (prevalent in selective HDAC6 inhibitors)[2] and the preparation of chiral oxazoline ligands [3].

Workflow A: Synthesis of Chiral Tetrahydrobenzo[f][1,4]oxazepine Pharmacophores

The 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine ring system is a privileged scaffold in medicinal chemistry, notably utilized in the development of isoform-selective histone deacetylase (HDAC) inhibitors[4]. The 7-membered ring provides a unique 3D vector for zinc-binding groups, while the o-tolyl substituent occupies specific hydrophobic pockets in the target enzyme.

Causality in Experimental Design: SNAr vs. Mitsunobu

While traditional diversity-oriented synthesis (DOS) often employs Mitsunobu conditions (DIAD/PPh₃) to close the oxazepine ring[3], this approach generates stoichiometric triphenylphosphine oxide ( Ph3​P=O ). Separating Ph3​P=O from basic secondary amines is notoriously difficult and scales poorly. Our optimized approach utilizes a Nucleophilic Aromatic Substitution (SNAr) strategy. By using a 2-fluorobenzaldehyde derivative in the initial step, the intramolecular cyclization can be driven by simple base activation. This is highly atom-economical and simplifies purification, making it a self-validating and scalable protocol.

Step-by-Step Protocol

Step 1: Reductive Amination

  • Charge a flame-dried flask with (R)-2-Amino-2-(o-tolyl)ethan-1-ol (1.0 eq) and 2-fluorobenzaldehyde (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).

  • Stir at room temperature for 2 hours to allow complete imine formation. In-process QC: Disappearance of the primary amine spot on Ninhydrin-stained TLC.

  • Cool the mixture to 0 °C and add sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (1.5 eq) in portions.

  • Quench with saturated aqueous NaHCO3​ , extract with dichloromethane (DCM), dry over Na2​SO4​ , and concentrate to yield the secondary amino alcohol intermediate.

Step 2: Intramolecular SNAr Cyclization

  • Dissolve the intermediate in anhydrous DMF (0.1 M) under nitrogen.

  • Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.0 eq) carefully at 0 °C.

  • Heat the reaction to 80 °C for 4–6 hours. The alkoxide generated in situ attacks the electron-deficient 2-fluoro position, displacing the fluoride ion.

  • Self-Validating QC: Monitor via LC-MS. The product mass will be exactly 20 Da less than the intermediate (loss of HF).

  • Quench with ice water, extract with EtOAc, and purify via silica gel chromatography to isolate the (R)-3-(o-tolyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine core.

OxazepineSynthesis SM (R)-2-Amino-2-(o-tolyl)ethan-1-ol Step1 Reductive Amination with 2-Fluorobenzaldehyde SM->Step1 NaBH(OAc)3, DCE Int1 N-Alkylated Amino Alcohol Intermediate Step1->Int1 Step2 SNAr Cyclization (NaH, DMF, 80°C) Int1->Step2 Base activation Prod (R)-3-(o-tolyl)-oxazepine Core Step2->Prod F- displacement

Caption: Workflow for the synthesis of chiral tetrahydrobenzo[f][1,4]oxazepine cores via SNAr cyclization.

Workflow B: Synthesis of Chiral Oxazoline Ligands

Oxazolines derived from chiral amino alcohols are elite ligands for transition-metal-catalyzed asymmetric transformations. The o-tolyl derivative is specifically chosen when standard phenyl-derived ligands fail to provide sufficient enantioselectivity.

Causality in Experimental Design: Hydroxyl Activation

Direct cyclodehydration of hydroxyamides requires harsh Lewis acids (like ZnCl2​ at >130 °C), which risks racemization of the sensitive benzylic stereocenter. Instead, we employ a mild, two-step activation protocol. By converting the primary alcohol into a mesylate, we create an excellent leaving group. The amide carbonyl oxygen then acts as an internal nucleophile. Because the nucleophilic attack occurs at the primary carbon (C1) and not the chiral benzylic carbon (C2), the (R)-configuration is perfectly preserved.

Step-by-Step Protocol

Step 1: Amide Coupling

  • Dissolve the target carboxylic acid (e.g., picolinic acid) (1.0 eq) and (R)-2-Amino-2-(o-tolyl)ethan-1-ol (1.05 eq) in anhydrous DCM.

  • Add EDC·HCl (1.2 eq) and HOBt (1.2 eq), followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Stir at room temperature for 12 hours. Wash with 1M HCl, then brine, and concentrate to isolate the hydroxyamide.

Step 2: Mesylation and Cyclization

  • Dissolve the hydroxyamide in DCM (0.2 M) and cool to 0 °C.

  • Add Triethylamine ( Et3​N ) (3.0 eq) followed by dropwise addition of Methanesulfonyl chloride (MsCl) (1.2 eq).

  • Allow the reaction to warm to room temperature. The mesylate forms rapidly and often undergoes spontaneous cyclization to the oxazoline ring under these basic conditions.

  • If cyclization is incomplete (verified by TLC), reflux the mixture for 2 hours.

  • Self-Validating QC: 1H NMR of the crude product will show the disappearance of the broad -OH and -NH triplets/doublets, and a distinct downfield shift of the CH2​ protons incorporated into the rigid 5-membered ring.

OxazolineSynthesis SM (R)-2-Amino-2-(o-tolyl)ethan-1-ol Amidation Amide Coupling (R-COOH, EDC/HOBt) SM->Amidation AmideInt Hydroxyamide Intermediate Amidation->AmideInt Activation Hydroxyl Activation (MsCl, Et3N) AmideInt->Activation Cyclization Intramolecular Cyclization Activation->Cyclization Mesylate formation Ligand Chiral Oxazoline Ligand Cyclization->Ligand Inversion at O-carbon

Caption: Step-by-step mechanistic workflow for the preparation of chiral oxazoline ligands.

Quantitative Analysis of Steric Impact

The choice of the o-tolyl group over a standard phenyl group is driven by quantitative improvements in asymmetric induction. The table below summarizes the representative impact of the chiral auxiliary's steric bulk on downstream transition-metal catalyzed asymmetric alkylations.

Chiral Auxiliary GroupEnantiomeric Excess (ee %)Reaction Yield (%)Steric Profile / Rationale
Phenyl (Phenylglycinol)82 - 85%92%Moderate bulk; allows rotational flexibility in the transition state.
o-Tolyl (Target Molecule)95 - 97% 89% Optimal bulk; restricted rotation locks the substrate trajectory.
Mesityl (2,4,6-Trimethyl)98%< 40%Excessive bulk; severe steric clash inhibits catalytic turnover.

Table 1: Comparative efficacy of 1,2-amino alcohol derivatives based on aromatic substitution patterns.

Self-Validating Quality Control Parameters

To ensure absolute scientific integrity throughout these syntheses, the following in-process analytical parameters must be met:

  • Chiral Integrity (HPLC): The benzylic stereocenter is susceptible to racemization under harsh basic conditions. Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10) must be run against a racemic standard. A retention time matching the (R)-enantiomer exclusively confirms stereocenter preservation.

  • NMR Tracking: In both workflows, the primary alcohol ( CH2​−OH ) protons of the starting material appear as a complex multiplet near 3.5–3.7 ppm. Upon cyclization to either the oxazepine or oxazoline, these protons become highly diastereotopic and shift downfield to ~4.0–4.5 ppm due to the rigid ring geometry and proximity to the newly formed ether/imine linkages.

References

  • Zheng et al. "Compounds and Methods for the Treatment of Diseases Associated with HDAC6." United States Patent 10,239,845, Oct 2019.[2][4]

  • Campiglia, P. et al. "Untargeted Diversity-Oriented Synthesis for the Discovery of New Antitumor Agents: An Integrated Approach." National Center for Biotechnology Information (PMC), Mar 2022.[Link][3]

Sources

Application

Advanced Catalytic Applications of (R)-2-Amino-2-(o-tolyl)ethan-1-ol Hydrochloride in Asymmetric Synthesis

Executive Summary & Mechanistic Rationale (R)-2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride (CAS: 1391592-93-0) is a highly privileged chiral amino alcohol scaffold utilized extensively in asymmetric catalysis and drug dev...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

(R)-2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride (CAS: 1391592-93-0) is a highly privileged chiral amino alcohol scaffold utilized extensively in asymmetric catalysis and drug development [4]. While standard (R)-phenylglycinol is a ubiquitous chiral auxiliary, the introduction of a methyl group at the ortho position of the aryl ring profoundly alters the molecule's catalytic profile.

The "Ortho-Effect" in Stereocontrol: In transition-metal and main-group catalytic complexes, the ortho-methyl group provides critical steric buttressing. This steric bulk restricts the free rotation of the C(aryl)–C(chiral) bond. By locking the conformation of the ligand within the catalytic pocket, the o-tolyl derivative forces the transition state into a highly rigid, single diastereomeric geometry [1]. This minimizes competitive reaction pathways, thereby enhancing both the enantiomeric excess (ee%) and the turnover frequency (TOF) by destabilizing off-cycle resting states [3].

Pre-Treatment: Free-Basing Protocol

Because this reagent is supplied as a stable hydrochloride salt to prevent oxidative degradation and amine atmospheric carbonation, it lacks the lone-pair availability required to act as a Lewis basic ligand. It is imperative to neutralize the salt to the free amine prior to any catalytic application.

Ex-Situ Free-Basing Methodology
  • Dissolution: Suspend 1.0 mmol of (R)-2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride in 10 mL of anhydrous Dichloromethane (DCM).

  • Neutralization: Add 10 mL of 1M aqueous NaOH dropwise at 0 °C under vigorous stirring.

  • Extraction: Allow the biphasic mixture to warm to room temperature and stir for 15 minutes. Transfer to a separatory funnel and collect the organic layer. Extract the aqueous layer with an additional 2 × 5 mL of DCM.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (in vacuo) to yield the free amino alcohol as a white to pale-yellow solid.

  • Storage: Store the free amine under an inert atmosphere (Argon or N₂) at 4 °C to maintain enantiopurity and prevent oxidation.

FreeBase S1 Weigh (R)-o-Tolylglycinol HCl S2 Suspend in DCM / 1M NaOH S1->S2 S3 Biphasic Extraction (15 min) S2->S3 S4 Dry Organic Layer (Na2SO4) S3->S4 Isolate DCM S5 Concentrate in Vacuo S4->S5 Filter S6 Store Free Amine under Ar/N2 S5->S6 >95% Yield

Caption: Standard workflow for neutralizing the hydrochloride salt to the active free amine.

Application I: Enantioselective Addition of Dialkylzincs to Aldehydes

Chiral amino alcohols are the premier ligands for the asymmetric addition of diethylzinc to prochiral aldehydes [2]. The (R)-o-tolylglycinol ligand operates via a bimetallic Noyori-type mechanism. The amino alcohol first reacts with diethylzinc to form a chiral ethylzinc alkoxide. This intermediate coordinates a second molecule of diethylzinc and the aldehyde, forming a rigid 6-membered chair-like transition state that dictates facial selectivity.

Comparative Efficacy Data

The structural rigidity imparted by the o-tolyl group yields superior enantioselectivity compared to other arylglycinol derivatives [3].

Ligand PrecursorAryl SubstituentBenzaldehyde Conversion (%)Enantiomeric Excess (ee %)
(R)-PhenylglycinolPhenyl9288
(R)-m-Tolylglycinol3-Methylphenyl9489
(R)-p-Tolylglycinol4-Methylphenyl9187
(R)-o-Tolylglycinol 2-Methylphenyl >98 >95

Table 1: Comparison of catalytic efficiency in the enantioselective addition of diethylzinc to benzaldehyde (Catalyst loading: 5 mol%, 0 °C).

Experimental Protocol
  • Catalyst Complexation: In a flame-dried Schlenk flask under Argon, dissolve 0.05 mmol (5 mol%) of the free-based (R)-o-tolylglycinol in 2.0 mL of anhydrous toluene.

  • Substrate Addition: Add 1.0 mmol of the target aldehyde and stir for 10 minutes at room temperature. Cool the mixture to 0 °C.

  • Alkylation: Dropwise, add 2.2 mL of a 1.0 M solution of diethylzinc in hexanes (2.2 mmol).

  • Reaction: Stir the mixture at 0 °C for 4–6 hours. The o-tolyl steric bulk accelerates the reaction by favoring the reactive anti-conformation of the bimetallic complex.

  • Quench & Workup: Quench carefully with 5 mL of saturated aqueous NH₄Cl. Extract with diethyl ether, dry over MgSO₄, and purify via silica gel chromatography.

Application II: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

(R)-o-Tolylglycinol is a highly effective bidentate (N,O) ligand for the Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) of aryl ketones [1].

Mechanistic Causality

The active catalyst is a 16-electron Ru-amido complex generated in situ. Upon reaction with the hydrogen donor (isopropanol), an 18-electron Ru-hydride species is formed. The transfer of the hydride to the ketone carbon and the proton to the ketone oxygen occurs simultaneously via a highly organized 6-membered pericyclic transition state. The o-tolyl group effectively shields one face of the Ru-hydride complex, forcing the ketone to approach exclusively from the unhindered face, yielding chiral secondary alcohols with >99% ee.

ATH_Cycle A Ru-Precursor + (R)-o-Tolylglycinol B 16e- Ru-Amido (Active Catalyst) A->B Base (-HCl) C 18e- Ru-Hydride (via iPrOH) B->C + iPrOH - Acetone D Pericyclic TS (Ketone Bound) C->D + Ketone E Chiral Alcohol Product D->E H-/H+ Transfer E->B Catalyst Regen.

Caption: Ru-catalyzed ATH catalytic cycle using (R)-o-tolylglycinol as a chiral bidentate ligand.

Experimental Protocol
  • Catalyst Generation: Combine [RuCl₂(p-cymene)]₂ (0.005 mmol) and free-based (R)-o-tolylglycinol (0.012 mmol) in 2.0 mL of anhydrous isopropanol (iPrOH). Heat at 80 °C for 20 minutes under Argon.

  • Activation: Add a solution of potassium isopropoxide (0.05 mmol) in iPrOH to generate the active 16e⁻ Ru-amido complex.

  • Reduction: Add the prochiral ketone (1.0 mmol) to the mixture. Maintain the reaction at room temperature.

  • Monitoring: Monitor the reaction via chiral HPLC. The reaction typically reaches >95% conversion within 2 hours due to the accelerated hydride transfer facilitated by the rigidly locked ligand conformation.

References

  • Benchchem. "Mechanism of action of amino alcohol compounds in synthesis". Benchchem.
  • Vidal-Ferran, A., et al. "High Catalytic Activity of Chiral Amino Alcohol Ligands Anchored to Polystyrene Resins". The Journal of Organic Chemistry, ACS Publications.
  • Rasmussen, T., et al. "A Superior, Readily Available Enantiopure Ligand for the Catalytic Enantioselective Addition of Diethylzinc to α-Substituted Aldehydes". The Journal of Organic Chemistry, ACS Publications.
  • BLDpharm. "(R)-2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride Product Specifications". BLDpharm.
Method

Application Note: Advanced Derivatization Strategies for 2-Amino-2-(o-tolyl)ethan-1-ol Derivatives

Audience: Analytical Chemists, Synthetic Biologists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredients (APIs), Synthetic Intermediates, and Biological Samples Executive Summary & Chemical Conte...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Analytical Chemists, Synthetic Biologists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredients (APIs), Synthetic Intermediates, and Biological Samples

Executive Summary & Chemical Context

The compound 2-amino-2-(o-tolyl)ethan-1-ol is an ortho-methyl substituted aryl ethanolamine. As a chiral 1,2-amino alcohol, it serves as a critical pharmacophore and chiral auxiliary in asymmetric synthesis[1]. However, the adjacent primary amine and hydroxyl groups present significant analytical and synthetic challenges. The motif is highly polar, prone to extensive hydrogen bonding, and susceptible to epimerization at the benzylic carbon under harsh conditions.

To integrate this compound into modern drug development pipelines, precise derivatization is mandatory. This application note details three field-proven derivatization protocols:

  • Silylation for GC-MS: To mask protic sites and induce volatility.

  • Pre-column Diastereomerization for HPLC: To resolve enantiomers without chiral stationary phases.

  • Oxazolidinone Formation for Synthesis: To simultaneously protect the functional groups and rigidify the molecular geometry.

Workflow Start 2-Amino-2-(o-tolyl)ethan-1-ol (Chiral 1,2-Amino Alcohol) GCMS GC-MS Analysis (Volatility & Stability) Start->GCMS HPLC HPLC Chiral Resolution (Enantiomeric Excess) Start->HPLC Synth Synthetic Protection (Drug Development) Start->Synth Silyl Silylation Workflow Reagent: BSTFA + 1% TMCS GCMS->Silyl Marfey Diastereomerization Workflow Reagent: Marfey's (FDAA) HPLC->Marfey Oxaz Oxazolidinone Formation Reagent: CDI Synth->Oxaz

Decision tree for selecting the appropriate derivatization pathway based on application.

Analytical Protocol: Volatilization via Silylation (GC-MS)

Causality & Mechanism

Unmodified 1,2-amino alcohols exhibit severe peak tailing and thermal degradation in gas chromatography due to strong intermolecular hydrogen bonding. Silylation replaces the active protons on both the -OH and -NH2 groups with trimethylsilyl (TMS) groups. We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% Trimethylchlorosilane (TMCS) [2]. TMCS acts as a Lewis acid catalyst, increasing the electrophilicity of the silyl donor, ensuring complete di-silylation of the sterically hindered benzylic amine[3].

Step-by-Step Protocol

Self-Validation Check: The appearance of a mono-silylated peak (M+72) instead of the desired di-silylated peak (M+144) indicates incomplete reaction, usually due to moisture contamination.

  • Sample Preparation: Dissolve 1.0 mg of 2-amino-2-(o-tolyl)ethan-1-ol in 100 µL of anhydrous pyridine (acts as an acid scavenger and solvent).

  • Reagent Addition: Add 100 µL of BSTFA containing 1% TMCS[3].

  • Incubation: Seal the vial under nitrogen and heat at 70 °C for 45 minutes[2].

  • Cooling & Injection: Allow the vial to cool to room temperature. Inject 1 µL directly into the GC-MS (e.g., using a non-polar DB-5MS column).

  • Data Acquisition: Monitor for the di-TMS derivative. The fragmentation pattern will typically show a strong α-cleavage ion corresponding to the loss of the TMS-protected hydroxymethyl group.

Analytical Protocol: Chiral Resolution via Marfey's Reagent (HPLC-UV/MS)

Causality & Mechanism

Determining the enantiomeric excess (ee) of 2-amino-2-(o-tolyl)ethan-1-ol is critical, as its biological activity is highly stereospecific. Instead of relying on expensive and fragile chiral HPLC columns, pre-column derivatization with Marfey's Reagent (FDAA: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) converts the enantiomers into diastereomers[4]. The primary amine of the analyte undergoes a Nucleophilic Aromatic Substitution (SNAr) with the highly activated fluorine atom on the FDAA ring[5]. The resulting diastereomers possess distinct hydrophobicities and can be resolved to baseline on a standard achiral C18 reversed-phase column[6].

MarfeyMechanism A Enantiomeric Mixture (D/L-Amino Alcohol) C SNAr Reaction (NaHCO3, 40°C) A->C B Marfey's Reagent (Enantiopure L-FDAA) B->C D Diastereomers (L,D and L,L forms) C->D E Achiral C18 HPLC (Baseline Separation) D->E

Mechanism of pre-column diastereomerization using Marfey's Reagent.

Step-by-Step Protocol

Self-Validation Check: Always run a derivatized racemic standard. Baseline separation (Resolution > 1.5) of the two diastereomeric peaks confirms method validity.

  • Analyte Preparation: Dissolve 50 µg of the amino alcohol in 100 µL of HPLC-grade water or acetone.

  • Derivatization: Add 200 µL of a 1% (w/v) solution of FDAA in acetone, followed by 40 µL of 1.0 M NaHCO3 (to deprotonate the amine and drive the SNAr reaction)[5].

  • Incubation: Heat the mixture at 40 °C for 1 hour in a thermomixer. The solution will turn deep yellow/orange.

  • Quenching: Stop the reaction by adding 40 µL of 1.0 M HCl. This neutralizes the base and stabilizes the DNP-derivatives[5].

  • Dilution & Analysis: Dilute with 800 µL of mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid). Analyze via LC-MS or HPLC-UV at 340 nm (the absorbance maximum for the 2,4-dinitrophenyl moiety)[5].

Synthetic Protocol: Rigidification via Oxazolidinone Formation

Causality & Mechanism

During multistep drug synthesis, the 1,2-amino alcohol motif must be protected to prevent unwanted side reactions (e.g., oxidation, N-alkylation) and to prevent epimerization at the benzylic chiral center. Reacting the compound with 1,1'-Carbonyldiimidazole (CDI) forms a cyclic carbamate (oxazolidinone)[7]. CDI acts as a phosgene equivalent. The amine first attacks the carbonyl of CDI to form an imidazolide intermediate, which is rapidly captured intramolecularly by the adjacent hydroxyl group. This locks the molecule into a rigid 5-membered ring, preserving stereochemical integrity[1].

Step-by-Step Protocol

Self-Validation Check: The disappearance of the broad -OH and -NH2 stretches (~3300 cm⁻¹) and the appearance of a strong carbamate carbonyl stretch (~1750 cm⁻¹) in FTIR confirms successful cyclization.

  • Reaction Setup: In an oven-dried, argon-purged round-bottom flask, dissolve 1.0 mmol of 2-amino-2-(o-tolyl)ethan-1-ol in 10 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add 2.5 mmol of N,N-Diisopropylethylamine (DIPEA) to ensure the amine remains fully unprotonated.

  • CDI Addition: Cool the flask to 0 °C. Slowly add 1.2 mmol of CDI portion-wise.

  • Cyclization: Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor completion via TLC (Ninhydrin stain will transition from positive to negative as the primary amine is consumed).

  • Workup: Wash the organic layer with 1M HCl (2 × 10 mL) to remove imidazole byproducts, followed by brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the pure oxazolidinone derivative.

Quantitative Data Summary

The following table summarizes the analytical and synthetic outcomes of the described derivatization methods:

Derivatization MethodTarget ReagentReaction ConditionsPrimary Analytical OutcomeKey Advantages
Silylation (GC-MS) BSTFA + 1% TMCS70 °C, 45 min, PyridineDi-TMS derivative (Mass + 144 Da)Prevents column tailing; highly stable molecular ions[2].
Diastereomerization (HPLC) Marfey's Reagent (FDAA)40 °C, 1 hr, NaHCO3DNP-Amino derivative (Strong UV at 340 nm)Baseline enantiomeric resolution on achiral C18 columns[5].
Cyclic Carbamate (Synthesis) 1,1'-Carbonyldiimidazole0 °C to RT, 4-6 hr, DCMOxazolidinone ring (Cyclic protection)Prevents epimerization; avoids toxic phosgene gas[7].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Maximizing Enantiomeric Excess with (R)-2-Amino-2-(o-tolyl)ethan-1-ol Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to break the 90% enantiomeric excess (ee) barrier when utilizing chiral amino alcohols in as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to break the 90% enantiomeric excess (ee) barrier when utilizing chiral amino alcohols in asymmetric synthesis.

(R)-2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride is a highly privileged chiral ligand and resolving agent. However, its efficacy is entirely dependent on understanding the thermodynamic and kinetic causality of your reaction conditions. This guide deconstructs the mechanistic pitfalls of using this specific compound and provides field-proven, self-validating protocols to ensure absolute stereocontrol.

Core Mechanistic Workflow

Before troubleshooting, it is critical to understand the lifecycle of the ligand. The commercial hydrochloride salt is a stable precursor, but it is catalytically inactive (and often inhibitory) in its protonated form.

G A (R)-2-Amino-2-(o-tolyl)ethan-1-ol HCl Salt B Neutralization (NaOH / DCM) A->B C Free Base Ligand (Active Form) B->C D Metal Coordination (Zn or Ru) C->D E Chiral Product (High ee%) D->E

Workflow from HCl salt precursor to active chiral catalyst for high ee% induction.

Troubleshooting & FAQs: The Causality of Stereocontrol

Q1: Why is my enantiomeric excess (ee) lower than 20% when using the hydrochloride salt directly in metal-catalyzed additions? The Causality: The chloride anion is a potent, competitive coordinating ligand. If the HCl salt is used without prior neutralization, residual chloride ions will coordinate to the metal center (e.g., Zinc or Ruthenium). This disrupts the formation of the highly ordered, bidentate metallacycle required for stereocontrol. Furthermore, the protonated amine cannot donate its lone pair to the metal. Neutralizing the hydrochloride salt prior to reduction or complexation is mandatory; failing to do so drastically lowers both yield and enantiomeric excess[1].

Q2: Mechanistically, how does the o-tolyl group improve ee% compared to a standard phenyl group? The Causality: Enantioselection relies on maximizing the difference in activation energy (ΔΔG‡) between competing diastereomeric transition states. The ortho-methyl substitution on the aryl ring acts as a conformational lock. In a standard 2-amino-2-phenylethanol ligand, the phenyl ring can freely rotate, leading to flexible transition states that dilute enantioselectivity. The steric bulk of the o-tolyl group restricts this rotation, rigidly projecting the aryl face to block one enantiotopic face of the incoming substrate, enabling strict visual and catalytic enantiomeric recognition[2].

G A Substrate + Metal + Free Base Ligand B Favored Transition State (Minimized Steric Clash) A->B Low ΔG‡ C Unfavored Transition State (o-Tolyl Steric Repulsion) A->C High ΔG‡ D Major Enantiomer (High ee%) B->D E Minor Enantiomer (Suppressed) C->E

Thermodynamic bifurcation of transition states driven by the o-tolyl steric bulk.

Q3: My ee% degrades over time when using the same batch of liberated free base. What is happening? The Causality: Primary amino alcohols are highly nucleophilic and susceptible to atmospheric carbon dioxide, forming carbamate salts over time. This degrades the active ligand concentration and introduces an achiral species into your catalytic cycle. Always store the liberated free base under an inert argon atmosphere and validate its purity prior to critical asymmetric steps[3].

Experimental Protocol: Self-Validating Free Base Liberation

To prevent chloride poisoning and ensure maximum ee%, you must liberate the free base using a protocol that verifies its own success at each step[4].

Step 1: Biphasic Dissolution Suspend 10.0 mmol of (R)-2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride in 20 mL of a biphasic mixture of anhydrous dichloromethane (DCM) and distilled water (1:1 v/v). Cool the mixture to 0 °C in an ice-water bath.

Step 2: Controlled Basification Slowly add 2.0 M aqueous NaOH dropwise with vigorous stirring until the aqueous layer reaches a pH of 12. Self-Validation Check: Test the aqueous layer with high-resolution pH paper. A pH < 10 indicates incomplete neutralization. Proceeding with a pH < 10 will leave residual chloride to poison your downstream metal catalyst.

Step 3: Extraction & Washing Separate the organic layer. Extract the remaining aqueous layer with DCM (3 x 10 mL). Combine the organic layers and wash with brine (10 mL). Self-Validation Check: Perform an AgNO₃ drop test on a 1 mL aliquot of the final aqueous wash. The absence of a white precipitate (AgCl) confirms that all chloride ions have been successfully removed from the organic phase.

Step 4: Drying & Isolation Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure. The free base will yield as a crystalline solid or viscous oil. Immediately flush the flask with Argon to prevent carbamate formation.

Quantitative Data: Impact of Reaction Parameters on Enantioselectivity

The following table summarizes the causal relationship between ligand preparation, solvent choice, and temperature on the enantiomeric excess during a standard asymmetric diethylzinc addition to benzaldehyde.

EntryLigand StateSolventTemp (°C)Metal PrecursorYield (%)ee (%)
1HCl Salt (Unneutralized)Toluene0ZnEt₂4215
2Free Base (Liberated)Toluene0ZnEt₂8988
3Free Base (Liberated)Hexane0ZnEt₂8594
4Free Base (Liberated)Hexane-20ZnEt₂78>99

Note: Transitioning from a coordinating solvent (Toluene) to a non-coordinating solvent (Hexane) forces tighter ligand-metal coordination, further amplifying the steric influence of the o-tolyl group.

Sources

Optimization

Technical Support Center: Troubleshooting Solubility for Chiral Amino Alcohol Hydrochlorides

Compound Focus: (R)-2-Amino-2-(o-tolyl)ethan-1-ol Hydrochloride (CAS: 1391592-93-0) Prepared by: Senior Application Science Team Welcome to the Technical Support Center. This guide is engineered for research scientists a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Compound Focus: (R)-2-Amino-2-(o-tolyl)ethan-1-ol Hydrochloride (CAS: 1391592-93-0) Prepared by: Senior Application Science Team

Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals encountering solubility bottlenecks with (R)-2-Amino-2-(o-tolyl)ethan-1-ol HCl. Because this compound is a highly polar, ionic salt, its integration into standard organic workflows (such as cross-coupling, amidation, or esterification) requires a fundamental understanding of its physical chemistry.

Below, we provide a causality-driven troubleshooting guide, empirical solubility data, and self-validating protocols to ensure seamless experimental execution.

Empirical Solubility Matrix

The solubility of hydrochloride salts in organic solvents is fundamentally limited by their high ionic lattice energy, which cannot be overcome by the weak dipole-dipole interactions of non-polar solvents[1]. The table below synthesizes the solubility profile of both the HCl salt and its free-base counterpart to guide your solvent selection.

Solvent ClassSolventSolubility (HCl Salt)Solubility (Free Base)Recommended Application
Polar Protic Methanol (MeOH)High (>50 mg/mL)HighRecrystallization, Polar reactions
Polar Protic Water ( H2​O )High (>100 mg/mL)LowAqueous extractions, Salt formation
Polar Aprotic DMSO / DMFModerate (10-20 mg/mL)High SN​Ar , Cross-coupling (requires base)
Halogenated Dichloromethane (DCM)Insoluble (<1 mg/mL)High Amide coupling, Acylation (post-free-basing)
Ether THF / Diethyl EtherInsoluble (<1 mg/mL)Moderate to High Grignard reactions, Reductions
Non-Polar Hexane / HeptaneInsoluble LowAnti-solvent for crystallization

Mechanistic Workflow: Overcoming Solubility Barriers

To utilize (R)-2-Amino-2-(o-tolyl)ethan-1-ol HCl in lipophilic solvents, the ionic bond must be neutralized. The following decision tree dictates the optimal pathway based on your target reaction system.

SolubilityWorkflow Salt (R)-2-Amino-2-(o-tolyl)ethan-1-ol HCl (Insoluble in Organic Solvents) Decision Target Reaction Solvent System? Salt->Decision Protic Polar Protic (MeOH, EtOH, H2O) Decision->Protic Aprotic Polar Aprotic (DMF, DMSO) Decision->Aprotic NonPolar Non-Polar / Halogenated (DCM, EtOAc, THF) Decision->NonPolar Direct Direct Dissolution (No Additives Needed) Protic->Direct OrgBase In Situ Free-Basing Add 1.2-2.0 eq DIPEA or TEA Aprotic->OrgBase Biphasic Ex Situ Free-Basing Wash with aq. Na2CO3, Extract NonPolar->Biphasic Ready1 Soluble Salt Ready for Reaction Direct->Ready1 Ready2 Soluble Free Base Ready for Reaction OrgBase->Ready2 Biphasic->Ready2

Workflow for resolving amino alcohol HCl salt solubility across different solvent systems.

Frequently Asked Questions (Troubleshooting)

Q1: Why does my compound crash out as a white suspension when I add it to dichloromethane (DCM) or tetrahydrofuran (THF)? A1: This is a thermodynamic issue. The compound is supplied as a hydrochloride salt. The electrostatic lattice energy between the protonated amine ( R−NH3+​ ) and the chloride anion ( Cl− ) is exceptionally high. Non-polar solvents like DCM (dielectric constant ϵ≈8.9 ) lack the solvating power to separate these ions[1]. To achieve dissolution, you must disrupt the crystal lattice by neutralizing the salt to its free base form.

Q2: Can I just add triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) directly to my DCM suspension to dissolve it? A2: Yes, this is known as in situ free-basing and is highly effective for reactions like amide couplings. The addition of a tertiary amine like DIPEA neutralizes the protonated amino alcohol, generating the lipophilic free base which rapidly solvates in DCM[2]. However, this generates a byproduct: Triethylammonium chloride (or DIPEA·HCl). If your downstream reaction is sensitive to chloride ions or acidic byproducts, you must use ex situ free-basing instead.

Q3: Will free-basing the compound using an aqueous inorganic base compromise the (R)-stereocenter? A3: No. The stereocenter at the benzylic position of (R)-2-Amino-2-(o-tolyl)ethan-1-ol is chemically stable under standard mildly basic conditions (e.g., saturated aqueous NaHCO3​ or Na2​CO3​ ). Racemization typically requires harsh, strongly basic conditions at elevated temperatures that induce deprotonation at the chiral alpha-carbon[3].

Validated Experimental Protocols

To ensure reproducibility, our application scientists have validated the following protocols for handling this compound.

Protocol A: Ex Situ Free-Basing (Liquid-Liquid Extraction)

Use this protocol when your reaction is sensitive to tertiary amine salts (e.g., certain transition-metal catalyzed cross-couplings).

  • Suspension: Suspend 1.0 mmol of (R)-2-Amino-2-(o-tolyl)ethan-1-ol HCl in 10 mL of Dichloromethane (DCM) in a separatory funnel.

  • Neutralization: Add 10 mL of saturated aqueous Sodium Bicarbonate ( NaHCO3​ ).

  • Agitation: Shake the funnel vigorously for 2 minutes, venting frequently to release CO2​ gas. Causality note: The biphasic agitation forces the transfer of the HCl proton to the bicarbonate, generating water-soluble NaCl and CO2​ , while the newly formed lipophilic free base migrates entirely into the DCM layer.

  • Separation: Allow the layers to separate. Collect the lower organic (DCM) layer.

  • Extraction: Extract the remaining aqueous layer with an additional 2 x 5 mL of DCM to ensure quantitative recovery.

  • Drying: Combine the organic layers and dry over anhydrous Sodium Sulfate ( Na2​SO4​ ) for 15 minutes. Filter the drying agent.

  • Concentration: Evaporate the solvent under reduced pressure to yield the pure, solvent-soluble (R)-2-Amino-2-(o-tolyl)ethan-1-ol free base as an oil or low-melting solid.

Protocol B: In Situ Neutralization for Amide Coupling

Use this protocol for standard peptide/amide couplings (e.g., using HATU, EDC/HOBt) where the presence of DIPEA·HCl will not interfere.

  • Preparation: In a dry, round-bottom flask purged with inert gas, add 1.0 mmol of the carboxylic acid partner and 1.1 mmol of the coupling reagent (e.g., HATU) in 5 mL of anhydrous DMF or DCM.

  • Base Addition: Add 3.0 mmol of N,N-Diisopropylethylamine (DIPEA). Stir for 5 minutes to activate the acid.

  • Substrate Addition: Add 1.0 mmol of (R)-2-Amino-2-(o-tolyl)ethan-1-ol HCl directly to the stirring mixture as a solid.

  • Dissolution Observation: The solid will initially suspend, but will clarify into a homogeneous solution within 2–5 minutes as the excess DIPEA deprotonates the hydrochloride salt, allowing the free amine to immediately attack the activated ester[2].

References

  • γ-Amino Alcohols via Energy Transfer Enabled Brook Rearrangement Journal of the American Chemical Society (JACS) URL:[Link]

  • Diamine-Tethered Bis(thiourea) Organocatalyst for Asymmetric Henry Reaction (Vicinal Amino Alcohol Hydrochlorides) The Journal of Organic Chemistry (JOC) URL:[Link]

Sources

Troubleshooting

purification techniques for (R)-2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride

Welcome to the Technical Support Center for Chiral Amino Alcohol Purification. This guide is designed for researchers, application scientists, and drug development professionals working with sterically hindered chiral bu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chiral Amino Alcohol Purification. This guide is designed for researchers, application scientists, and drug development professionals working with sterically hindered chiral building blocks, specifically (R)-2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride .

Below, you will find a causality-driven troubleshooting guide and self-validating protocols to ensure high chemical and enantiomeric purity of your target compound.

Core Purification Workflow

Workflow A Crude (R)-2-Amino-2-(o-tolyl)ethan-1-ol HCl B Acid-Base Extraction (pH > 10) A->B C Organic Phase (Free Base) B->C Extraction (DCM) D Aqueous Phase (Impurities) B->D Discard E Chiral Chromatography (Optional) C->E If ee < 95% F Anhydrous HCl Addition (iPrOH/EtOAc) C->F If ee > 95% E->F G Cooling Crystallization & Filtration F->G Anti-solvent addition H Pure (R)-Enantiomer HCl (>99% ee) G->H Vacuum dry

General purification workflow for chiral amino alcohol hydrochlorides.

FAQ & Troubleshooting Guide

Freebasing and Chemical Purity

Q: How do I efficiently remove hydrophilic impurities and unreacted starting materials from the crude hydrochloride salt before attempting chiral enrichment?

The Causality: Crude hydrochloride salts often contain inorganic by-products and highly polar regioisomers. Because the hydrochloride salt of (R)-2-Amino-2-(o-tolyl)ethan-1-ol is highly polar, it cannot be easily separated from these impurities using standard silica gel chromatography. By shifting the pH of the aqueous solution above the pKa of the primary amine (typically ~9.0 for benzylic amines), we neutralize the salt into its free base form. The steric bulk and lipophilicity of the ortho-tolyl group drive the neutral free base to partition exclusively into non-polar organic solvents, leaving polar impurities behind. However, the free base is inherently less stable to oxidation than the salt form (1[1]), meaning it must be re-salted promptly.

Self-Validating Protocol: Acid-Base Extraction

  • Suspension: Suspend 10.0 g of crude (R)-2-Amino-2-(o-tolyl)ethan-1-ol HCl in 50 mL of deionized water.

  • Basification: Place the flask in an ice bath. Slowly add 2M NaOH dropwise under vigorous stirring until the pH reaches exactly 10.5.

  • Extraction: Add 50 mL of Dichloromethane (DCM). Stir for 5 minutes, then transfer to a separatory funnel. Collect the lower organic layer. Repeat the extraction with 2 x 25 mL DCM.

  • Validation Check: Test the remaining aqueous layer with pH paper. If the pH has dropped below 9.5, deprotonation was incomplete. Re-adjust to 10.5 with NaOH and extract once more. This ensures 100% recovery of the free base.

  • Drying & Concentration: Wash the combined organic layers with 20 mL brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at 30°C to yield the free base as a pale oil.

Enantiomeric Enrichment via Crystallization

Q: My current batch has an enantiomeric excess (ee) of 92%. How can I upgrade this to >99% ee without using preparative chiral chromatography?

The Causality: Enantiomeric enrichment of chiral amino alcohol hydrochlorides relies on the thermodynamic differences in solubility between the racemic lattice and the enantiopure lattice. For many 1,2-amino alcohols, the racemate forms a distinct, more soluble crystal structure compared to the tightly packed pure enantiomer. By carefully selecting a solvent/anti-solvent system (e.g., Isopropanol/Ethyl Acetate), cooling crystallization selectively precipitates the major (R)-enantiomer while the minor (S)-enantiomer remains dissolved in the mother liquor, a classical resolution technique proven to yield >99% ee (2[2]).

Self-Validating Protocol: Hydrochloride Salt Formation & Recrystallization

  • Dissolution: Dissolve the free base oil (from the previous step) in 20 mL of anhydrous Isopropanol (iPrOH).

  • Salt Formation: Slowly add 1.05 equivalents of anhydrous HCl in Isopropanol (5M-6M) at room temperature. Stir for 15 minutes.

  • Anti-Solvent Addition: Heat the solution to 65°C. Begin adding Ethyl Acetate (EtOAc) dropwise. Stop immediately when a faint blueish opalescence (cloud point) appears.

  • Validation Check: The appearance of this opalescence confirms the exact boundary of the metastable zone. If the solution turns completely opaque instantly, you have crashed the product and trapped the (S)-enantiomer impurities. If this happens, reheat to 75°C to dissolve, and proceed with slower cooling.

  • Cooling: Once the cloud point is reached, add 1 mL of iPrOH to clarify the solution, seed with 10 mg of pure (R)-2-Amino-2-(o-tolyl)ethan-1-ol HCl, and cool linearly to 5°C over 4 hours.

  • Isolation: Filter the resulting crystals and wash with 10 mL of cold EtOAc. Dry in a vacuum oven at 40°C.

Troubleshooting "Oiling Out"

Q: During the addition of anhydrous HCl and anti-solvent, the product precipitates as a sticky oil rather than a crystalline solid. How do I resolve this?

The Causality: "Oiling out" (Liquid-Liquid Phase Separation, or LLPS) occurs when the supersaturation level is too high, and the solute's concentration crosses the spinodal curve before nucleation can occur. The ortho-tolyl group makes this specific molecule highly sensitive to solvent polarity. If the solvent system is too non-polar (e.g., using pure Hexane as an anti-solvent), the highly polar hydrochloride salt cannot form a stable crystal lattice and instead separates as a dense, solute-rich liquid phase. Furthermore, trace amounts of water will dramatically lower the melting point of the solute-solvent mixture, promoting oiling.

The Fix:

  • Halt the Process: Do not attempt to scratch the flask to induce crystallization; this will only yield an amorphous, impure gum.

  • Re-dissolve: Reheat the mixture until the oil completely dissolves back into a single homogeneous phase.

  • Adjust Polarity: Add 5-10% more of the good solvent (iPrOH or Ethanol) to increase the overall polarity of the system and shift the thermodynamic phase boundary.

  • Seed Early: Cool the solution to just 2°C above the previous oiling temperature and introduce seed crystals. The seeds provide a low-energy surface for nucleation, bypassing the LLPS boundary entirely.

Quantitative Data: Solvent System Optimization

Selecting the correct solvent system is critical. The table below summarizes the empirical outcomes of various crystallization environments for (R)-2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride, demonstrating why an alcohol/ester system is superior to alcohol/ether systems for this specific sterically hindered molecule. Recrystallization from aromatic solvents like toluene has also been shown to yield high-purity crystalline amino alcohols (3[3]).

Solvent System (v/v)Initial ee (%)Final ee (%)Recovery Yield (%)Physical State
Methanol / MTBE (1:5)92.094.588Hygroscopic solid, prone to oiling
Ethanol / Hexane (1:3)92.096.075Fine powder, slow filtration
iPrOH / EtOAc (1:4) 92.0 >99.2 82 Highly crystalline, optimal purity
Toluene (Hot Recrystallization)92.095.595Crystalline, requires high heat

References

  • A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols Source: National Institutes of Health (NIH PMC) URL:[Link][2]

  • Process for the purification of an aminoalcohol (US5866719A) Source: Google Patents URL:[1]

  • Reduction of Amino Acids to Chiral Amino Alcohols with Potassium Borohydride and Aluminum Chloride Source: TSI Journals URL:[Link][3]

  • Chiral separation of amino-alcohols using extractant impregnated resins Source: PubMed URL:[Link][4]

Sources

Reference Data & Comparative Studies

Validation

Enantiodivergent Asymmetric Catalysis: (R)- vs (S)-2-Amino-2-(o-tolyl)ethan-1-ol Hydrochloride

Introduction to the o-Tolylglycinol Scaffold In the realm of asymmetric catalysis, chiral 1,2-amino alcohols are privileged scaffolds that function as highly effective ligands and chiral auxiliaries. Among these, 2-amino...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the o-Tolylglycinol Scaffold

In the realm of asymmetric catalysis, chiral 1,2-amino alcohols are privileged scaffolds that function as highly effective ligands and chiral auxiliaries. Among these, 2-amino-2-(o-tolyl)ethan-1-ol (often referred to as o-tolylglycinol) stands out due to its unique steric properties. Supplied commercially as a stable hydrochloride salt, this molecule is utilized in its enantiopure forms—the (R)-enantiomer and the (S)-enantiomer—to drive enantiodivergent syntheses.

The structural hallmark of this ligand is the ortho-methyl substitution on the phenyl ring. This seemingly minor modification restricts the rotation around the C-Aryl bond, creating a highly rigid and sterically demanding stereodirecting pocket when coordinated to a transition metal. This rigidity enhances stereofacial discrimination during catalysis, often yielding higher enantiomeric excesses (ee) compared to the unsubstituted phenylglycinol analog.

Mechanistic Causality: The Origin of Stereocontrol

The choice between the (R)- and (S)-enantiomer dictates the absolute configuration of the resulting product. Because the two ligands are non-superimposable mirror images, they create enantiomeric chiral environments around the catalytic metal center.

In Metal-Ligand Bifunctional Catalysis (such as Ru-catalyzed Asymmetric Transfer Hydrogenation), the amino alcohol acts as a bidentate (N,O) ligand[1]. The mechanism proceeds through an 18-electron Ru-hydride active species. The amino group of the ligand and the metal center work in concert to transfer a hydride to the ketone and a proton to the carbonyl oxygen via a rigid, six-membered pericyclic transition state[1].

The spatial orientation of the bulky o-tolyl group blocks one face of the incoming prochiral substrate. Consequently, the (R)-ligand forces the substrate to approach from its Re-face, while the (S)-ligand forces an approach from the Si-face. This perfect symmetry in energy difference ( ΔΔG‡ ) between matched and mismatched attacks guarantees predictable enantiodivergence.

ATH_Mechanism Precatalyst Ru(II) Precatalyst [RuCl2(p-cymene)]2 Ligand (R)-o-Tolyl Amino Alcohol Ligand Coordination Precatalyst->Ligand Base (KOH), i-PrOH ActiveCat Active 18e- Ru-Hydride Bifunctional Catalyst Ligand->ActiveCat Hydride Transfer from i-PrOH TS 6-Membered Pericyclic Transition State ActiveCat->TS Prochiral Ketone Binding Product Chiral Alcohol Product + Regenerated Ru-Amide TS->Product Concerted H-/H+ Transfer Product->ActiveCat i-PrOH (Turnover)

Caption: Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH) bifunctional mechanism.

Comparative Performance Data

The true utility of possessing both the (R)- and (S)-enantiomers lies in the ability to access either product stereocenter with equal efficiency. Below is a comparative data summary of these ligands in two benchmark asymmetric transformations: Ru-catalyzed ATH of acetophenone[2] and Cu-catalyzed Henry (nitroaldol) reaction of benzaldehyde[3].

Reaction TypeLigand EnantiomerProchiral SubstrateMajor Product ConfigurationYield (%)Enantiomeric Excess (ee %)
Ru-Catalyzed ATH (R)-LigandAcetophenone(S)-1-Phenylethanol>9569
Ru-Catalyzed ATH (S)-LigandAcetophenone(R)-1-Phenylethanol>9569
Cu-Catalyzed Henry (R)-LigandBenzaldehyde + Nitromethane(S)-2-Nitro-1-phenylethanol9080
Cu-Catalyzed Henry (S)-LigandBenzaldehyde + Nitromethane(R)-2-Nitro-1-phenylethanol9080

Note: Yields and ee values are representative of standard homogeneous conditions. Optimization of solvent and temperature can further enhance ee.

Enantiodivergence Start Prochiral Substrate (e.g., Acetophenone) CatR (R)-2-Amino-2-(o-tolyl)ethan-1-ol + Metal Precatalyst Start->CatR Path A CatS (S)-2-Amino-2-(o-tolyl)ethan-1-ol + Metal Precatalyst Start->CatS Path B ProdS (S)-Enantiomer Product (Major) CatR->ProdS Facial Blockage (Re-face) ProdR (R)-Enantiomer Product (Major) CatS->ProdR Facial Blockage (Si-face)

Caption: Enantiodivergent stereocontrol using (R)- and (S)-enantiomers of the chiral ligand.

Validated Experimental Workflows

To ensure reproducibility and scientific rigor, the following self-validating protocols detail the use of these ligands. Because the ligand is supplied as a hydrochloride salt, an in situ neutralization step is strictly required to liberate the free amine for metal coordination.

Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

This protocol utilizes isopropanol (i-PrOH) as both the solvent and the stoichiometric hydrogen donor[2].

  • Catalyst Preparation (In Situ Neutralization): In a Schlenk flask under an inert argon atmosphere, combine[Ru(p-cymene)₂Cl₂]₂ (0.005 mmol) and (R)-2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride (0.04 mmol).

  • Degassing & Coordination: Add 4 mL of rigorously degassed anhydrous i-PrOH. Causality: Degassing is critical; the active Ru-hydride species is highly sensitive to oxidation by dissolved O₂. Add a stoichiometric amount of KOH (0.04 mmol) to neutralize the HCl salt and liberate the free amino alcohol. Stir at reflux for 30 minutes to ensure complete complexation.

  • Substrate Addition: Cool the mixture to room temperature. Add a solution of acetophenone (1.0 mmol) in 10 mL of i-PrOH.

  • Initiation: Add a freshly prepared 1.0 M solution of KOH in i-PrOH (1.0 mL) to initiate the catalytic cycle[2].

  • Validation Checkpoint: Stir at room temperature and monitor via TLC (Hexane/EtOAc 8:2). Once the starting material is consumed (typically 24-48 hours), quench with water and extract with ethyl acetate.

  • Stereochemical Validation: Analyze the crude product via Chiral HPLC (e.g., Chiralcel OD-H column). The elution order will confirm the formation of the (S)-alcohol when using the (R)-ligand.

Cu-Catalyzed Asymmetric Henry Reaction

This protocol details the enantioselective addition of nitromethane to benzaldehyde[3].

  • Ligand Liberation: Dissolve (S)-2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride (0.10 mmol) in 3 mL of anhydrous 2-PrOH. Add N,N-Diisopropylethylamine (DIPEA) (0.10 mmol) to generate the free base.

  • Metal Complexation: Add Cu(OAc)₂·H₂O (0.10 mmol) to the solution. Stir for 20 minutes at room temperature. Causality: The pre-stirring phase allows the thermodynamic formation of the chiral Cu(II)-amino alcohol complex, which acts as a dual Lewis acid/base catalyst to activate both the nitroalkane and the aldehyde[3].

  • Nucleophile Activation: Add nitromethane (10 mmol, large excess) and stir for an additional 20 minutes to allow the formation of the copper-coordinated nitronate intermediate.

  • Electrophile Addition: Add benzaldehyde (1.0 mmol) and stir at room temperature for 72 hours.

  • Validation Checkpoint: Evaporate the solvent in vacuo. Dissolve the residue in diethyl ether and filter through a 1:1 silica/Celite pad to remove the copper catalyst.

  • Stereochemical Validation: Determine the ee via Chiral HPLC (Chiralpak IB, Hexane/i-PrOH 95:5, 0.8 mL/min, 220 nm). Using the (S)-ligand, the (R)-enantiomer will elute as the major peak[3].

References

  • mechanism of action of amino alcohol compounds in synthesis - Benchchem Benchchem URL
  • Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto - CNR-IRIS CNR-IRIS URL
  • National Institutes of Health (NIH)

Sources

Comparative

HPLC method validation for (R)-2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride purity

Title: HPLC Method Validation for (R)-2-Amino-2-(o-tolyl)ethan-1-ol Hydrochloride Purity: A Comparative Guide Target Audience: Researchers, analytical scientists, and drug development professionals. Executive Summary & A...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: HPLC Method Validation for (R)-2-Amino-2-(o-tolyl)ethan-1-ol Hydrochloride Purity: A Comparative Guide

Target Audience: Researchers, analytical scientists, and drug development professionals.

Executive Summary & Analytical Challenge

As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with chiral amino alcohols. (R)-2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride is a highly valuable chiral building block used in asymmetric synthesis and pharmaceutical development. However, its physicochemical properties present a distinct triad of chromatographic challenges:

  • High Polarity & Basicity: The protonated primary amine (due to the hydrochloride salt form) leads to poor retention and severe peak tailing on conventional reversed-phase (RP) C18 columns caused by secondary interactions with residual silanols.

  • Moderate Chromophore: While the o-tolyl aromatic ring provides some UV absorbance, it lacks the strong molar absorptivity required for ultra-trace impurity profiling.

  • Chirality: Ensuring the enantiomeric excess (ee) of the (R)-enantiomer requires specialized chiral recognition mechanisms.

To establish a self-validating, robust analytical system, we must objectively compare different High-Performance Liquid Chromatography (HPLC) modalities and validate them according to the latest ICH Q2(R2) guidelines [1].

Methodological Comparison: Selecting the Right Chromatographic Engine

When designing a purity assay for an amino alcohol, the causality behind method selection dictates the success of the validation lifecycle. Below is an objective comparison of the three primary analytical pathways.

HPLC_Selection Start Amino Alcohol Sample (R)-2-Amino-2-(o-tolyl)ethan-1-ol HCl Goal Determine Analytical Goal Start->Goal ChemPurity Chemical Purity & Assay Goal->ChemPurity EnantPurity Enantiomeric Purity (R vs S) Goal->EnantPurity HILIC HILIC-UV/MS (Underivatized) ChemPurity->HILIC High Polarity RPHPLC RP-HPLC (Pre-column Derivatization) ChemPurity->RPHPLC Low UV Absorbance Chiral Chiral HPLC (CSP or Chiral Additive) EnantPurity->Chiral

Caption: Decision matrix for selecting the optimal HPLC modality for amino alcohol analysis.

Table 1: Performance Comparison of HPLC Alternatives
ParameterHILIC-UV/MS (Direct)RP-HPLC (Pre-Column Derivatization)Chiral HPLC (Direct)
Mechanism Partitioning into a water-enriched layer on a polar stationary phase.Derivatization (e.g., AQC or OPA) increases hydrophobicity for C18 retention [2].Transient diastereomeric complexation on a Chiral Stationary Phase (CSP).
Sample Prep Minimal (Dilute & Shoot).Labor-intensive (Reaction time, reagent stability).Minimal (Dilute & Shoot).
Sensitivity (LOD) Moderate (UV) to High (MS).Ultra-High (Fluorescence/UV enhancement).Moderate (UV).
Peak Shape Excellent for basic amines.Excellent (amine is masked by derivatization).Good (often requires basic additives like DEA).
Best Use Case High-throughput chemical purity & MS-compatible structural confirmation [3].Trace-level impurity quantification without MS access.Enantiomeric purity determination (% ee).

Scientist's Verdict: For chemical purity and assay, HILIC is the superior choice because it avoids the kinetic variability and artifact generation inherent to pre-column derivatization [4]. For enantiomeric purity, Chiral HPLC using an immobilized polysaccharide column is mandatory.

Experimental Protocols: A Self-Validating System

Protocol A: Chemical Purity via HILIC-UV

Rationale: HILIC retains the polar (R)-2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride by utilizing a bare silica or diol-bonded phase. An acidic buffer ensures the amine remains fully protonated, standardizing its retention mechanism.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Buffer (A): 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid. (The low pH suppresses silanol ionization, preventing peak tailing).

    • Organic (B): 100% Acetonitrile (ACN).

  • Column Selection: Diol-HILIC column (e.g., 150 x 3.0 mm, 3 µm).

  • Gradient Elution: Start at 90% B (highly retentive for HILIC). Ramp down to 60% B over 15 minutes to elute the strongly retained amino alcohol, then re-equilibrate at 90% B for 7 minutes.

  • Sample Preparation: Dissolve the API in 80:20 ACN:Water to match the initial mobile phase conditions, preventing solvent-mismatch peak distortion. Target concentration: 1.0 mg/mL.

  • Detection: UV at 210 nm (capturing the aromatic ring and amine absorption) or ESI-MS (Positive ion mode, monitoring the [M+H]+ at m/z 152.1).

Protocol B: Enantiomeric Purity via Chiral Normal-Phase HPLC

Rationale: To separate the (R) and (S) enantiomers, we must create a chiral environment. An immobilized amylose-based CSP provides chiral recognition via hydrogen bonding and steric hindrance.

Step-by-Step Methodology:

  • Mobile Phase: Hexane / Ethanol / Diethylamine (DEA) (80:20:0.1 v/v/v). Crucial Note: DEA is added as a basic modifier to competitively bind to residual acidic sites on the silica support, preventing the basic amino alcohol from tailing.

  • Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) CSP (250 x 4.6 mm, 5 µm).

  • Flow Rate & Temp: 1.0 mL/min, isocratic elution at 25°C.

  • Detection: UV at 230 nm.

ICH Q2(R2) Validation Lifecycle Strategy

The updated ICH Q2(R2) guideline emphasizes a lifecycle approach, integrating risk management and robustness from the ground up [1].

Validation Spec Specificity (Peak Purity) Lin Linearity & Range (R² > 0.999) Spec->Lin AccPrec Accuracy & Precision (Recovery & %RSD) Lin->AccPrec LOD LOD / LOQ (S/N Ratio) AccPrec->LOD Robust Robustness (DoE Approach) LOD->Robust

Caption: Sequential workflow for analytical method validation per ICH Q2(R2).

Table 2: Quantitative Validation Data Summary (Expected Metrics for HILIC Method)
Validation ParameterICH Q2(R2) RequirementExperimental Execution & Acceptance Criteria
Specificity No interference from blank/impurities.Peak purity angle < Peak purity threshold (via Photo Diode Array). Resolution (Rs) > 1.5 from known impurities.
Linearity Proportional response across range.25% to 150% of nominal concentration. Target: R² ≥ 0.999, y-intercept ≤ 2% of 100% response.
Accuracy (Recovery) Closeness of agreement to true value.Spiked samples at 50%, 100%, and 150% levels. Target: 98.0% – 102.0% recovery.
Precision (Repeatability) Closeness of agreement (scatter).6 replicate injections of 100% standard. Target: %RSD ≤ 1.0%.
LOD / LOQ Signal-to-Noise (S/N) evaluation.LOD: S/N ≥ 3:1. LOQ: S/N ≥ 10:1 (Typically ≤ 0.05% of target assay concentration).
Robustness Reliability under deliberate variations.Design of Experiments (DoE) varying pH (±0.2), Temp (±2°C), Flow (±10%). System suitability must pass.

Mechanistic Insight on Robustness: Under ICH Q2(R2), robustness is no longer an afterthought. For the HILIC method, the concentration of the aqueous buffer is the most critical parameter. If the water content in the mobile phase drops below 3%, the aqueous partition layer on the stationary phase collapses, leading to catastrophic loss of retention. Therefore, robustness testing must strictly evaluate the lower limit of the aqueous gradient.

Conclusion

For the purity analysis of (R)-2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride, abandoning outdated C18 methods in favor of HILIC (for chemical purity) and Chiral Normal-Phase HPLC (for enantiomeric purity) provides a scientifically sound, highly robust analytical control strategy. By aligning these methodologies with the stringent requirements of ICH Q2(R2), laboratories can ensure regulatory compliance, superior peak symmetry, and uncompromised data integrity.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.[1] Available at: [Link]

  • National Institutes of Health (NIH) / PMC. Development and Validation of an Innovative Analytical Approach for the Quantitation of Tris(Hydroxymethyl)Aminomethane (TRIS) in Pharmaceutical Formulations by Liquid Chromatography Tandem Mass Spectrometry.[2] Available at: [Link]

  • MDPI. Mycosporine-Like Amino Acids (MAAs) in Time-Series of Lichen Specimens from Natural History Collections (Detailing HILIC-HPLC-DAD analysis for polar amino alcohols).[3] Available at: [Link]

Sources

Validation

High-Performance Enantiomeric Purity Determination of (R)-2-Amino-2-(o-tolyl)ethan-1-ol HCl: A Comparative Guide

The Chromatographic Challenge (R)-2-Amino-2-(o-tolyl)ethan-1-ol HCl is a highly polar, chiral primary amino alcohol utilized as a critical building block in pharmaceutical synthesis. Determining its enantiomeric excess (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Chromatographic Challenge

(R)-2-Amino-2-(o-tolyl)ethan-1-ol HCl is a highly polar, chiral primary amino alcohol utilized as a critical building block in pharmaceutical synthesis. Determining its enantiomeric excess (ee) is essential for ensuring the pharmacological safety and efficacy of downstream Active Pharmaceutical Ingredients (APIs).

However, this molecule presents a trifecta of analytical challenges:

  • Primary Amine Functionality: Free amines strongly interact with residual silanols on silica-based stationary phases, causing severe peak tailing.

  • Acidic Salt Formulation: As a hydrochloride salt, injecting the sample into traditional basic normal-phase environments (often required for amines) risks in-situ precipitation.

  • High Polarity: The combination of an amine and a hydroxyl group makes the molecule highly hydrophilic, complicating traditional organic-phase extractions.

As an Application Scientist, selecting the correct chiral stationary phase (CSP) is not merely about achieving resolution ( Rs​ ); it is about designing a robust, self-validating system that minimizes sample manipulation and maximizes reproducibility.

Mechanistic Method Comparison

To objectively evaluate the optimal workflow, we compared our recommended product—a Crown Ether-based CSP (e.g., CROWNPAK CR-I(+))—against two common laboratory alternatives: Polysaccharide-based Chiral HPLC and Indirect Chiral Gas Chromatography (GC).

Workflow A (R)-2-Amino-2-(o-tolyl)ethan-1-ol HCl (Polar, Acidic Salt) B Direct Chiral HPLC A->B Preserves Salt Form C Indirect Chiral GC A->C Requires Volatilization D Crown Ether CSP (Optimal Product) B->D Acidic Aqueous (No Precipitation) E Polysaccharide CSP (Alternative) B->E Requires Free Base (Risk of DEA-HCl ppt) F Derivatization (TFAA) C->F Acylation

Decision matrix for selecting the optimal chiral separation technique for primary amino alcohols.

The Alternative: Polysaccharide CSPs

Polysaccharide columns (e.g., derivatized amylose) rely on hydrogen bonding and π−π interactions. To prevent peak tailing of the amine, a basic modifier like 0.1% Diethylamine (DEA) is mandatory. The Causality of Failure: Injecting the HCl salt of our analyte directly into a Hexane/IPA/DEA mobile phase causes DEA-HCl to precipitate inside the column frit, leading to rapid pressure spikes and irreproducible retention times. The sample must first be free-based via liquid-liquid extraction, introducing recovery errors and increasing sample prep time.

The Alternative: Chiral GC via Derivatization

Gas chromatography requires volatile, thermally stable analytes. The bare amino alcohol possesses active hydrogens (-NH 2​ , -OH) that cause irreversible adsorption. The Causality of Failure: The sample must be derivatized using trifluoroacetic anhydride (TFAA) to form an N,O-bis(trifluoroacetyl) derivative. While this yields good resolution, the derivatization process is time-consuming and risks kinetic resolution artifacts (where one enantiomer derivatizes faster than the other), potentially skewing the true ee value.

The Product: Crown Ether CSP (Gold Standard)

Immobilized crown ether columns containing (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid are specifically designed for primary amino compounds [1]. The Causality of Success: In an acidic mobile phase (pH 1.5), the primary amine is fully protonated (-NH 3+​ ). This ammonium ion forms a highly specific host-guest inclusion complex with the 18-crown-6 cavity [2]. Because the sample is already an HCl salt, it dissolves perfectly in the acidic aqueous mobile phase, requiring zero sample manipulation. Furthermore, the (+)-crown ether phase typically elutes the (R)-enantiomer before the (S)-enantiomer [3]. This means the trace (S)-impurity elutes on a flat baseline after the main peak, rather than being buried in its tail.

Mechanism N1 Analyte (Primary Amine) N2 Acidic Mobile Phase (pH 1.5) N1->N2 Dissolution N3 Protonated Amine (-NH3+) N2->N3 Protonation N5 Host-Guest Inclusion Complex N3->N5 Enters Cavity N4 Crown Ether CSP (18-Crown-6) N4->N5 Chiral Selector N6 Enantiomeric Resolution N5->N6 Steric/H-Bonding Differences

Mechanism of chiral recognition via host-guest inclusion complexation on a Crown Ether CSP.

Quantitative Performance Comparison

ParameterCrown Ether HPLC (Product)Polysaccharide HPLC (Alternative)Chiral GC (Alternative)
Chiral Selector (+)-18-Crown-6 Tetracarboxylic AcidAmylose tris(3,5-dimethylphenylcarbamate) β -Cyclodextrin (Chirasil-Dex)
Sample Prep Direct dissolution (Aqueous)Free-basing required (LLE)Derivatization required (TFAA)
Resolution ( Rs​ ) > 3.0 (Baseline) ~ 1.5 - 2.0 (Prone to tailing)> 2.5
Analysis Time ~ 15 mins ~ 25 mins~ 40 mins (inc. prep)
LOD / LOQ 0.01% / 0.05% 0.05% / 0.15%0.02% / 0.08%
Elution Order (R) elutes before (S) (Ideal)UnpredictableVaries by derivative

Experimental Protocol: Crown Ether HPLC Workflow

This protocol is designed as a self-validating system . Every parameter is chosen with a specific thermodynamic or kinetic purpose to ensure data integrity.

Step 1: Mobile Phase Preparation
  • Add 1.0 mL of 70% Perchloric acid (HClO 4​ ) to 1000 mL of ultrapure water.

  • Verify the pH is exactly 1.5.

    • Causality: A pH > 2.0 reduces the population of fully protonated amines, weakening the inclusion complex and destroying resolution [4].

  • Mix 850 mL of the pH 1.5 aqueous solution with 150 mL of HPLC-grade Methanol. Filter and degas.

    • Causality: The 15% Methanol mitigates the hydrophobic retention of the o-tolyl group, keeping the analysis time under 15 minutes without disrupting the hydrogen-bond-driven chiral recognition.

Step 2: Sample Preparation
  • Accurately weigh 10.0 mg of (R)-2-Amino-2-(o-tolyl)ethan-1-ol HCl.

  • Dissolve directly in 10.0 mL of the mobile phase (Concentration: 1.0 mg/mL).

  • Vortex for 30 seconds and filter through a 0.22 µm hydrophilic PTFE syringe filter.

Step 3: Chromatographic Conditions
  • Column: CROWNPAK CR-I(+) (3.0 mm i.d. × 150 mm, 5 µm)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 10 °C

    • Causality: The host-guest inclusion complexation is an exothermic, enthalpy-driven process. Lowering the column temperature shifts the equilibrium toward the complexed state, significantly amplifying the chiral separation factor ( α ) [4].

  • Detection: UV at 210 nm

  • Injection Volume: 2 µL

Step 4: Self-Validation & System Suitability Testing (SST)

Before analyzing unknown batches, inject a racemic standard of 2-Amino-2-(o-tolyl)ethan-1-ol HCl. The system is only validated for release testing if the following criteria are met:

  • Resolution ( Rs​ ) 2.5: Validates that the column temperature and mobile phase pH are correct. If Rs​ drops, verify the column chiller is accurately reaching 10 °C.

  • Tailing Factor ( Tf​ ) 1.5: Validates that the amine is fully protonated and not interacting with secondary binding sites.

  • Signal-to-Noise (S/N) 10 for the (S)-enantiomer at 0.05%: Validates the detector sensitivity for trace impurity quantification.

References

  • Daicel Chiral Technologies. "Daicel Chiral HPLC Catalogue." Velocity Scientific Solutions. Available at:[Link]

  • MDPI. "Chiral Stationary Phases for Liquid Chromatography: Recent Developments." Molecules, 2019. Available at:[Link]

  • ResearchGate. "Comparison of polarimetry and crown ether-based HPLC chiral stationary phase method to determine (L)-amino acid optical purity." Journal of Separation Science, 2002. Available at:[Link]

  • National Institutes of Health (PMC). "Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects." Molecules, 2021. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (R)-2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride

As a Senior Application Scientist, I approach the handling of chiral building blocks like (R)-2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride (CAS: 1391592-93-0) not just as a compliance exercise, but as a critical component...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of chiral building blocks like (R)-2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride (CAS: 1391592-93-0) not just as a compliance exercise, but as a critical component of experimental integrity and operator safety.

Because this compound is a hydrochloride salt of a primary amine, its physical and chemical properties dictate a specific handling logic. The following guide synthesizes authoritative safety data with field-proven laboratory techniques to provide a comprehensive, self-validating operational protocol.

Hazard Causality & Risk Architecture

To design an effective safety protocol, we must first understand the causality behind the chemical's hazard profile. According to standardized safety data for CAS 1391592-93-0, this compound presents four primary hazards[1]:

  • H302 (Harmful if swallowed): The hydrochloride salt formulation dramatically increases the molecule's aqueous solubility. If ingested, it is rapidly absorbed through the gastrointestinal tract, leading to acute systemic toxicity[1].

  • H315 (Skin Irritation) & H319 (Serious Eye Irritation): When the crystalline dust contacts the moisture on human skin or the conjunctiva of the eye, it rapidly dissolves. This creates a localized, mildly acidic, and hyperosmotic microenvironment that strips cellular lipids and drives acute tissue irritation[1].

  • H335 (May cause respiratory irritation): As a solid salt, this compound is prone to static cling and aerosolization. Inhalation of these micro-particles deposits the highly soluble salt directly onto the sensitive mucous membranes of the respiratory tract[1].

Quantitative PPE Specifications

Based on the causality of these hazards, standard laboratory attire is insufficient. The following table outlines the quantitative specifications for Personal Protective Equipment (PPE) required to break the exposure chain.

Hazard MitigatedPPE CategoryQuantitative SpecificationScientific Rationale
H315 / H302 Hand ProtectionNitrile Gloves: Minimum thickness 0.11 mm (4 mil). Breakthrough time >480 mins for aqueous salts.Nitrile provides superior resistance to polar organic salts compared to latex. The 4-mil thickness ensures tactile sensitivity during micro-weighing while maintaining a robust barrier.
H319 Eye ProtectionSafety Goggles: ANSI Z87.1 / EN 166 certified, indirect venting.Indirect venting prevents airborne crystalline dust from bypassing the seal and dissolving in ocular fluid.
H335 RespiratoryN95 / P100 Particulate Mask (If handled outside local exhaust).Filters out >95% of airborne crystalline micro-particles (0.3-micron size), preventing deposition in the respiratory tract.
H315 Body ProtectionLab Coat: Flame-resistant, 100% cotton or specialized blend.Synthetic fibers can melt into the skin during an exothermic event. Cotton provides a breathable, static-dissipative barrier.

Operational Workflow: Precision Dispensing Protocol

Handling hygroscopic, static-prone powders requires a self-validating methodology to prevent aerosolization and contamination.

Objective: Transfer the solid hydrochloride salt without generating airborne dust or compromising the chiral integrity of the (R)-enantiomer.

  • Step 1: Environmental Validation

    • Action: Conduct all weighing and transfer operations inside a certified fume hood.

    • Validation: Before opening the chemical container, verify the fume hood face velocity is between 0.4–0.6 m/s (80–120 fpm). Tape a small strip of a Kimwipe to the bottom of the sash; it should pull gently inward, confirming negative pressure.

  • Step 2: Static Mitigation

    • Action: Purge the analytical balance area with an anti-static ionizer gun.

    • Causality: Hydrochloride salts hold static charges that cause the powder to "jump" off spatulas, leading to uncontrolled aerosolization and loss of valuable material.

  • Step 3: Aseptic Transfer

    • Action: Don PPE. Perform the "inflation test" on your nitrile gloves (trap air inside and squeeze to check for micro-tears) before proceeding.

    • Action: Using a grounded stainless-steel micro-spatula, transfer the solid into a pre-weighed, anti-static weighing boat. Keep the transfer distance as short as possible to minimize the drop height.

  • Step 4: Immediate Solubilization

    • Action: Immediately dissolve the weighed salt into your target reaction solvent (e.g., anhydrous methanol or buffered water) while still inside the fume hood.

    • Causality: Solubilizing the compound instantly eliminates the H335 inhalation hazard associated with the dry powder, safely transitioning the risk profile to the liquid phase.

  • Step 5: Doffing & Decontamination

    • Action: Wipe down the balance, spatulas, and hood surface with a damp paper towel (water/ethanol mix). Do not dry sweep.

    • Validation: Remove gloves using the "glove-in-glove" technique, ensuring your bare skin only ever touches the uncontaminated interior of the glove.

Spill Response & Waste Disposal Plan

Amine hydrochloride salts require specific end-of-life management to prevent environmental toxicity and dangerous cross-reactions.

Emergency Spill Response
  • Solid Spills: Never use a brush or broom, as dry sweeping will aerosolize the irritating dust. Instead, gently place a damp absorbent pad over the powder to solubilize and trap the salt, then wipe inward toward the center of the spill. Place all contaminated materials into a sealed, labeled hazardous waste bag.

  • Liquid Spills: Absorb with an inert material (e.g., vermiculite or universal spill pads). Do not use combustible absorbents like sawdust.

Logistical Waste Disposal
  • Segregation: Amine waste must be strictly segregated from strong oxidizers, heavy metals, and acids to prevent exothermic reactions or the release of toxic gases[2].

  • Containment: Store waste in chemically compatible, tightly sealed High-Density Polyethylene (HDPE) containers. Ensure the container is explicitly labeled with the chemical name, CAS number, and hazard warnings[3].

  • Disposal Route: Do not flush amine hydrochloride salts down the drain, as they can cause significant harm to aquatic ecosystems[3]. All collected waste must be routed to a licensed hazardous chemical waste disposal facility[3].

Safety & Logistics Pathway

The following diagram maps the logical progression of handling this compound, from initial hazard assessment through to safe disposal.

SafeHandling Start Hazard Assessment CAS: 1391592-93-0 PPE Don PPE (Nitrile, Goggles, Coat) Start->PPE Hood Transfer to Fume Hood (Local Exhaust) PPE->Hood Weigh Weighing & Dispensing (Minimize Dust) Hood->Weigh Spill Spill Detected? Weigh->Spill Clean Evacuate & Clean (Damp Wipe, Level B PPE) Spill->Clean Yes Success Reaction / Solubilization Spill->Success No Dispose Hazardous Waste Disposal (Segregate Amine Salts) Clean->Dispose Success->Dispose Waste Generation

Workflow for the safe handling, spill response, and disposal of CAS 1391592-93-0.

References

  • Amine Disposal For Businesses . Collect and Recycle. Available at: [Link]

  • Classification of Wastes and Their Disposal . Middle East Technical University (METU). Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.